Technical Documentation Center

(Ethylideneamino)urea Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (Ethylideneamino)urea

Core Science & Biosynthesis

Foundational

mechanism of action of (ethylideneamino)urea in biochemical assays

Title: The Mechanistic Role of (Ethylideneamino)urea Formation in Biochemical Assays: A Paradigm for Volatile Aldehyde Trapping Abstract: In the biochemical evaluation of alcohol oxidation pathways—specifically those med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: The Mechanistic Role of (Ethylideneamino)urea Formation in Biochemical Assays: A Paradigm for Volatile Aldehyde Trapping

Abstract: In the biochemical evaluation of alcohol oxidation pathways—specifically those mediated by Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH), and Cytochrome P450 2E1 (CYP2E1)—the direct quantification of acetaldehyde is severely hindered by its high volatility and lack of a distinct chromophore. To circumvent this, application scientists rely on chemical trapping mechanisms. This whitepaper elucidates the mechanism of action behind the in situ generation of (ethylideneamino)urea (commonly known as acetaldehyde semicarbazone)[1]. By detailing the nucleophilic condensation kinetics, spectral shifts, and microdiffusion protocols, this guide provides a comprehensive framework for executing highly accurate, self-validating biochemical assays.

Chemical Identity and Assay Rationale

(Ethylideneamino)urea (CAS: 591-86-6) is the IUPAC designation for acetaldehyde semicarbazone[1]. In biochemical assays, this compound is not added as a starting reagent; rather, its formation is the mechanistic endpoint of the assay[2].

When studying ethanol metabolism, the primary metabolite, acetaldehyde, presents two critical analytical challenges:

  • Volatility: With a boiling point of 20.2°C, acetaldehyde rapidly escapes aqueous reaction mixtures at standard physiological incubation temperatures (37°C), leading to severe underestimations of enzyme kinetics[3].

  • Spectral Interference: Acetaldehyde lacks a strong, distinct UV-Vis absorbance peak that is free from the background noise of proteins, cofactors (like NAD+/NADH), and cellular extracts.

To solve this, assays employ semicarbazide as a trapping agent. Semicarbazide reacts quantitatively with transient acetaldehyde to form the stable, non-volatile (ethylideneamino)urea complex[2]. This serves a dual purpose: it drives the enzymatic reaction forward by continuously removing the product (Le Chatelier’s principle) and generates a product with a distinct, measurable bathochromic shift[4].

Mechanism of Action: The Condensation Trapping Reaction

The biochemical mechanism relies on a classic nucleophilic addition-elimination reaction. The reaction proceeds optimally at a slightly acidic to neutral pH (pH 6.0–7.4), which maintains a balance between keeping the carbonyl oxygen protonated (increasing electrophilicity) and ensuring the semicarbazide amine is not fully protonated (retaining nucleophilicity).

  • Nucleophilic Attack: The primary amine group of semicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the enzymatically produced acetaldehyde.

  • Carbinolamine Formation: This attack forms a transient tetrahedral carbinolamine intermediate.

  • Dehydration: An acid-catalyzed dehydration step eliminates a water molecule, establishing a carbon-nitrogen double bond (imine/hydrazone linkage) to yield (ethylideneamino)urea[1].

Reaction A Acetaldehyde (Enzyme Product) C Tetrahedral Carbinolamine Intermediate A->C Nucleophilic Attack B Semicarbazide (Trapping Agent) B->C Nucleophilic Attack D (Ethylideneamino)urea (Stable Chromophore) C->D Dehydration (-H2O) E Water (H2O) Elimination C->E

Fig 1: Nucleophilic condensation mechanism forming (ethylideneamino)urea.

Spectrophotometric Properties

The formation of (ethylideneamino)urea fundamentally alters the electronic structure of the molecule. Unreacted semicarbazide absorbs maximally in the deep UV range (~204 nm), which heavily overlaps with peptide bonds and buffer components[5].

However, the newly formed carbon-nitrogen double bond in (ethylideneamino)urea extends the conjugated system of the molecule. This extended conjugation lowers the energy gap for π→π∗ transitions, resulting in a distinct bathochromic (red) shift. The resulting complex exhibits a sharp absorption maximum at 223–224 nm [3][4]. By tracking the absorbance at 224 nm, researchers can calculate the exact molar concentration of acetaldehyde produced using the established extinction coefficient ( ϵ≈9.4 mM−1 cm−1 )[3].

Quantitative Data Summary

The table below consolidates the critical physicochemical parameters required for standardizing this assay.

ParameterSpecification
IUPAC Name [(Z)-ethylideneamino]urea / [(E)-ethylideneamino]urea
Common Trivial Name Acetaldehyde semicarbazone
CAS Registry Number 591-86-6
Molecular Weight 101.11 g/mol
Absorbance Maximum ( λmax​ ) 223 - 224 nm
Molar Extinction Coefficient ( ϵ224​ ) 9.4 mM⁻¹ cm⁻¹
Optimal Trapping pH 6.0 - 7.4

Experimental Protocol: Center-Well Microdiffusion Assay

To prevent the UV absorbance of the biological matrix (e.g., microsomes, cell lysates) from interfering with the 224 nm reading, application scientists utilize a center-well flask (Conway microdiffusion) system[3]. This self-validating protocol physically separates the enzymatic reaction from the chemical trapping reaction, relying entirely on the volatility of acetaldehyde to bridge the two.

Reagents Required:
  • Reaction Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Trapping Solution: 180 mM KPi buffer containing 0.6 mL of Semicarbazide HCl.

  • Enzyme Source: CYP2E1 microsomes or purified ADH/ALDH.

  • Substrate: Ethanol (25–100 mM).

  • Terminating Agent: Trichloroacetic acid (TCA, 4.5% final concentration).

Step-by-Step Methodology:
  • Trapping Well Preparation: Pipette 0.6 mL of the Semicarbazide HCl Trapping Solution directly into the center well of a 25 mL stoppered Erlenmeyer flask. Critical: Ensure no splashing occurs over the rim.

  • Outer Well Setup: In the main body of the flask (outer well), combine the Reaction Buffer, Enzyme Source, and Ethanol. Add 1 mM sodium azide if contaminating catalase is present (to prevent alternative ethanol oxidation)[3].

  • Initiation: Initiate the enzymatic reaction by adding the required cofactor (e.g., 1 mM NADPH for CYP2E1). Immediately seal the flask with an airtight stopper.

  • Incubation: Incubate the sealed flask at 37°C for 5–15 minutes. During this time, ethanol is oxidized to acetaldehyde.

  • Termination & Diffusion: Inject TCA through the stopper into the outer well only to precipitate proteins and halt the reaction. Leave the sealed flask overnight at room temperature (or 3 hours at 37°C). Causality: The acidic environment forces all dissolved acetaldehyde into the gas phase, which then diffuses into the center well and is irreversibly trapped by the semicarbazide[3].

  • Spectrophotometric Quantification: Carefully extract a 0.2 mL aliquot from the center well. Dilute with 2.8 mL of distilled water (total volume 3.0 mL). Read the absorbance at 224 nm against a reagent blank.

  • Validation: Always run a "zero-time control" where TCA is added before the cofactor, ensuring baseline absorbance is subtracted[3].

Workflow Step1 Enzymatic Oxidation (Outer Well) Step2 Volatilization (Gas Phase Transfer) Step1->Step2 Step3 Chemical Trapping (Center Well) Step2->Step3 Step4 UV Quantification (224 nm) Step3->Step4

Fig 2: Center-well microdiffusion workflow isolating the trapping reaction.

Conclusion

The use of semicarbazide to generate (ethylideneamino)urea remains a gold-standard technique in enzymology. By leveraging the physical volatility of the intermediate and the distinct spectral shift of the resulting semicarbazone, researchers can achieve highly specific, interference-free kinetic data for complex metabolic pathways.

References

  • Acetaldehyde semicarbazone - 591-86-6 - Vulcanchem -
  • Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - NIH -
  • Determination of acetaldehyde-semicarbazone complex as the final product - ResearchG
  • The Oxidative Fermentation of Ethanol in Gluconacetobacter diazotrophicus Is a Two-Step Pathway C

Sources

Exploratory

A Guide to the Structural Elucidation of Urea-Based Schiff Bases: An X-ray Crystallography Case Study

Preamble: While a comprehensive crystallographic dataset for the specific molecule (ethylideneamino)urea is not publicly available within crystallographic databases, this guide will provide an in-depth technical analysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: While a comprehensive crystallographic dataset for the specific molecule (ethylideneamino)urea is not publicly available within crystallographic databases, this guide will provide an in-depth technical analysis of a closely related and structurally significant analogue: 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea .[1] Thiourea, being a close isostere of urea, provides a robust and relevant framework for understanding the structural nuances, intermolecular interactions, and crystallographic behavior of this compound class. This guide, written from the perspective of a Senior Application Scientist, will use this molecule as a case study to detail the entire workflow from synthesis to advanced structural analysis, providing researchers and drug development professionals with a practical and scientifically rigorous overview.

Introduction: The Significance of Urea-Type Schiff Bases

Schiff bases derived from urea and its analogues are a cornerstone in medicinal chemistry and materials science.[2] The inherent hydrogen bonding capabilities of the urea/thiourea moiety, combined with the versatile chemistry of the imine group, give rise to molecules with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][3] In drug development, the precise three-dimensional structure of a molecule is paramount as it governs its interaction with biological targets. X-ray crystallography stands as the definitive method for determining this atomic-level arrangement, providing critical insights into molecular conformation, stereochemistry, and the non-covalent interactions that dictate crystal packing and, by extension, can influence properties like solubility and bioavailability.[4]

This guide will dissect the single-crystal X-ray diffraction analysis of a representative thiourea-based Schiff base, illustrating the experimental and computational steps necessary to achieve a high-quality structural model.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision at every stage. The causality behind each step is critical for ensuring a valid and publishable result.

Synthesis and Crystallization

The synthesis of thiourea-based Schiff bases typically involves the condensation reaction of a substituted thiosemicarbazide with an appropriate ketone or aldehyde.[1]

Protocol for the Synthesis of the Case Study Compound: [1]

  • Reactant Preparation: 4-methyl-3-thiosemicarbazide is dissolved in hot absolute ethanol.

  • Condensation: 2-acetyl-4-methylpyridine is added dropwise to the solution.

  • Reaction: The mixture is heated in a water bath with vigorous stirring for approximately 10 minutes.

  • Isolation: The resulting precipitate is filtered, washed with cold ethanol, and dried in a desiccator.

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of a solution of the purified product in absolute ethanol. The rationale here is that slow solvent evaporation allows for the ordered nucleation and growth required for a high-quality single crystal, as opposed to rapid precipitation which yields an amorphous powder.

G cluster_synthesis Synthesis cluster_crystallization Crystallization s1 Dissolve 4-methyl-3-thiosemicarbazide in hot ethanol s2 Add 2-acetyl-4-methylpyridine s1->s2 s3 Heat and Stir s2->s3 s4 Filter and Dry Product s3->s4 c1 Dissolve product in absolute ethanol s4->c1 Purified Product c2 Slow Evaporation c1->c2 c3 Obtain Single Crystals c2->c3

X-ray Data Collection and Processing

The quality of the final structure is fundamentally dependent on the quality of the diffraction data.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed on a diffractometer (e.g., an Oxford Diffraction Xcalibur Eos Gemini) equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).[5] The crystal is cooled to a low temperature (e.g., 100-150 K) using a cryostream. This is a critical step that minimizes thermal vibrations of the atoms, resulting in less diffuse diffraction spots and higher resolution data.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (scans).

  • Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled. This process yields a reflection file containing the Miller indices (h,k,l) and their corresponding structure factor amplitudes (|F²|).

Structure Solution and Refinement

This phase translates the diffraction data into a 3D atomic model.

G data Reflection File (h,k,l, |F²|) solve Structure Solution (Direct Methods) data->solve model Initial Atomic Model (Positions of heavy atoms) solve->model refine Structure Refinement (Least-Squares on F²) validate Validation (R-factors, Goodness-of-fit) refine->validate model->refine final_model Final Refined Structure (Coordinates, ADPs, Bond Lengths/Angles) validate->final_model

Methodology:

  • Structure Solution: The initial phases for the structure factors are determined using ab initio methods, most commonly "direct methods," which are implemented in software like SHELXT.[6] This provides an initial electron density map from which the positions of most non-hydrogen atoms can be identified.

  • Model Building: An initial atomic model is built based on the electron density map.

  • Structure Refinement: The model is refined against the experimental data using a full-matrix least-squares method on F².[7] This iterative process minimizes the difference between the observed structure factors and those calculated from the model. Key refined parameters include atomic coordinates, and anisotropic displacement parameters (ADPs) for non-hydrogen atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined using appropriate geometric and displacement parameter constraints (e.g., a riding model).[8]

  • Validation: The quality of the final model is assessed using metrics such as the R-factor (R1) and weighted R-factor (wR2), which quantify the agreement between the model and the data, and the goodness-of-fit (S).[5]

Structural Analysis of 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea

The refined crystallographic model provides a wealth of information about the molecule's structure and its interactions within the crystal lattice.

Crystallographic Data

The fundamental parameters defining the crystal structure are summarized below.

ParameterValue[1]
Chemical FormulaC₁₀H₁₄N₄S
Formula Weight222.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2359 (3)
b (Å)10.0549 (3)
c (Å)10.3546 (3)
β (°)99.431 (3)
Volume (ų)1153.29 (6)
Z4
Density (calculated) (g/cm³)1.281
R₁ [I > 2σ(I)]0.046
wR₂ (all data)0.129
Goodness-of-fit (S)1.05
Molecular Structure and Conformation

The molecule features three key planar regions: the thiourea group, the central imine core, and the methylpyridyl ring.[1] The molecule is not perfectly flat; there are significant twists about the N-N and C-C single bonds.[1] The dihedral angle between the central imine core and the thiourea residue is 20.25 (8)°, while the angle between the imine core and the pyridyl ring is 7.60 (9)°.[1] This twisted conformation is a key structural feature.

An important intramolecular interaction is an N—H⋯N hydrogen bond between one of the amine hydrogens and the imine nitrogen atom, which forms a stable five-membered ring (an S(5) graph-set motif).[1]

Table of Selected Bond Lengths and Angles:

BondLength (Å)[1]AngleValue (°)[1]
C1-S11.6819 (14)N2-N3-C3116.48 (11)
C3-N31.2842 (17)C1-N2-N3120.72 (11)
N2-N31.3853 (15)S1-C1-N2118.80 (10)
C1-N21.3653 (17)C4-C3-N3116.92 (13)
Supramolecular Assembly and Intermolecular Interactions

In the crystal, molecules are not isolated but are organized into a three-dimensional lattice through a network of hydrogen bonds. These interactions are critical for the stability of the crystal.

The primary intermolecular interactions are:

  • N—H⋯N Hydrogen Bonds: Amine-N—H groups form hydrogen bonds with the nitrogen atoms of the pyridyl rings, linking molecules into zigzag chains.[1]

  • N—H⋯S Hydrogen Bonds: Thioamide-N—H groups interact with the sulfur atoms of neighboring molecules, creating classic eight-membered {⋯HNCS}₂ synthons that connect the chains into corrugated layers.[1]

Table of Hydrogen Bond Geometry (Å, °):

D—H···AD-HH···AD···AD—H···A
N1—H1A···N4ⁱ0.882.183.0372 (18)164
N2—H2A···S1ⁱⁱ0.882.533.3986 (12)170
Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, -y+2, -z+1

G cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C cluster_mol4 Molecule D N1_A N1-H N4_B N4 (pyridyl) N1_A->N4_B N-H···N (Chain Formation) N4_A N4 (pyridyl) N1_B N1-H N2_C N2-H S1_D S1 N2_C->S1_D N-H···S (Layer Formation) S1_C S1 N2_D N2-H

Hirshfeld Surface Analysis

To further visualize and quantify the intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[9] This method partitions crystal space into regions belonging to each molecule, and properties can be mapped onto this surface.[10] The 2D fingerprint plot derived from the Hirshfeld surface summarizes all intermolecular contacts, providing a quantitative measure of their relative contributions.[11]

For the case study compound, the analysis reveals that H···H contacts are the most significant, contributing to a large portion of the surface, which is typical for organic molecules.[1] The distinct "wings" in the fingerprint plot correspond to the N—H···N and N—H···S hydrogen bonds, confirming their importance as directional, structure-directing interactions.[1][12]

Conclusion

The single-crystal X-ray diffraction study of 3-methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea provides a definitive and high-resolution picture of its molecular and supramolecular structure. The analysis reveals a twisted molecular conformation stabilized by an intramolecular hydrogen bond. The crystal packing is dominated by a robust network of intermolecular N—H⋯N and N—H⋯S hydrogen bonds, which assemble the molecules into well-defined layers.

For researchers in drug development, this level of structural detail is invaluable. It provides a validated 3D model for computational studies, such as molecular docking, and offers insights into the hydrogen bonding patterns that could be mimicked in receptor-ligand interactions. This guide demonstrates the power of X-ray crystallography to provide foundational knowledge that underpins rational drug design and the development of new materials.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved March 26, 2026, from [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Acta Crystallographica Section A: Foundations of Crystallography, 65(Pt 1), 30–41. Available at: [Link]

  • Spackman, M. A., & McKinnon, J. J. (2002). Hirshfeld surface analysis. CrystEngComm, 4(1), 378-392. Available at: [Link]

  • Lai, L. C., Rahman, C. N. B. C. A., Tahir, M. I. M., Ravoof, T. B. S. A., Jotani, M. M., & Tiekink, E. R. T. (2018). 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea: crystal structure and Hirshfeld surface analysis. IUCrData, 3(2), x180149. Available at: [Link]

  • Wenger, O. S. (2019). Recent advances in small molecule refinement. International Union of Crystallography. Available at: [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved March 26, 2026, from [Link]

  • Hirshfeld methods and Quantum Crystallography. (n.d.). cdifx. Retrieved March 26, 2026, from [Link]

  • Watkin, D. (2008). Structure refinement: some background theory and practical strategies. Crystallography Reviews, 14(1), 47-81. Available at: [Link]

  • Hu, W., Zhou, W., Xia, C-N., & Wu, J. (2006). (E)-1-(4-Methylphenyl)-3-[(1-phenylethylidene)amino]thiourea. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 11), o4781–o4782. Available at: [Link]

  • Gruene, T., et al. (2018). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, 74(Pt 3), 176–185. Available at: [Link]

  • Jones, P. G. (2025, January 10). Small Molecule X‐ray Crystal Structures at a Crossroads. ResearchGate. Available at: [Link]

  • Tan, M. Y., Kwong, H. C., Crouse, K. A., Ravoof, T. B. S. A., & Tiekink, E. R. T. (2020). Crystal structure of 3-methyl-1-[(E)-(4-phenylbutan-2-ylidene)amino]thiourea, C12H17N3S. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 933-935. Available at: [Link]

  • Fischer, A., & Coles, S. J. (2021). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography, 51(4), 394-404. Available at: [Link]

  • Nikolova, R., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 29(20), 4879. Available at: [Link]

  • Yusof, M. S. M., Mushtari, N. A., Kadir, M. A., & Yamin, B. M. (2011). 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o605. Available at: [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 346-381. Available at: [Link]

  • Yan, H., et al. (2012). Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins. Synlett, 23(19), 2961-2962. Available at: [Link]

  • Fayomi, O. S., et al. (2018). Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. International Research Journal of Pure and Applied Chemistry, 16(3), 1-31. Available at: [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Computationally Modeling (Ethylideneamino)urea Binding Affinity

Abstract The urea scaffold is a cornerstone in medicinal chemistry, celebrated for its capacity to form robust hydrogen bond networks with biological targets, thereby influencing drug potency and pharmacokinetic properti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The urea scaffold is a cornerstone in medicinal chemistry, celebrated for its capacity to form robust hydrogen bond networks with biological targets, thereby influencing drug potency and pharmacokinetic properties.[1][2] (Ethylideneamino)urea and its derivatives represent a class of compounds with significant therapeutic potential, particularly as inhibitors for enzymes like urease and various kinases.[3][4][5] This guide provides a comprehensive, in-depth framework for the computational modeling of (ethylideneamino)urea's binding affinity. It is designed for researchers and drug development professionals, moving beyond a simple list of protocols to explain the causal reasoning behind each methodological choice. We will navigate the multi-step workflow from initial structure preparation to advanced free energy calculations, ensuring a self-validating system that builds confidence in in silico predictions before committing to costly experimental synthesis and validation.

Foundational Principles: From Static Pictures to Dynamic Reality

The primary goal of computational modeling in this context is to predict the binding free energy (ΔG) of a ligand, such as (ethylideneamino)urea, to its protein target. A more negative ΔG indicates a stronger, more favorable interaction. Our approach is a hierarchical one, increasing in computational cost and accuracy at each stage.

  • Molecular Docking: A computationally efficient method to predict the preferred binding orientation (the "pose") of the ligand within the protein's active site and provide an initial, albeit rough, estimate of binding strength.[6][7] It's a static snapshot, akin to fitting a key into a lock.[6][8]

  • Molecular Dynamics (MD) Simulation: This technique adds the dimension of time and motion. It simulates the dynamic behavior of the protein-ligand complex in a solvated, near-physiological environment, allowing us to assess the stability of the docked pose and refine the structure.[8][9]

  • Binding Free Energy Calculations: Leveraging the snapshots from MD simulations, methods like MM/PBSA and MM/GBSA provide a more accurate estimation of binding affinity than docking scores alone.[10][11][12][13] These are "end-point" methods that balance computational efficiency with improved accuracy.[10][12]

This tiered approach is critical. Docking quickly identifies promising candidates from a large library, MD simulations validate their interaction stability, and free energy calculations provide a more quantitative ranking to prioritize candidates for synthesis.

The Computational Workflow: A Validated Protocol

This section details the step-by-step methodology. The causality behind each step is explained to foster a deeper understanding of the process.

Diagram: Overall Computational Workflow

Computational_Workflow cluster_prep Part 1: System Preparation cluster_dock Part 2: Pose Prediction cluster_md Part 3: Stability & Sampling cluster_analysis Part 4: Affinity Estimation PDB Fetch Target Structure (e.g., from PDB) PrepProtein Protein Preparation (Add H, Assign Charges, Repair) PDB->PrepProtein Grid Define Binding Site (Grid Box Generation) PrepProtein->Grid PrepLigand Ligand Preparation (Generate 3D, Assign Charges, Parameterize) Dock Molecular Docking (e.g., AutoDock Vina) PrepLigand->Dock Grid->Dock Pose Pose Analysis & Selection Dock->Pose Build Build Complex & Solvate (Add Water & Ions) Pose->Build EM Energy Minimization Build->EM Equil Equilibration (NVT & NPT) EM->Equil Prod Production MD Simulation Equil->Prod Trajectory Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Trajectory FreeEnergy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Trajectory->FreeEnergy Result Final ΔG & Interpretation FreeEnergy->Result

Caption: A high-level overview of the in-silico workflow for binding affinity prediction.

Step 2.1: Target and Ligand Preparation (The Setup)

Expertise: The quality of your starting structures is paramount. "Garbage in, garbage out" is the rule. An improperly prepared protein or ligand will invalidate all subsequent, more computationally expensive steps.

Protocol: Receptor Preparation

  • Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If no experimental structure exists, a high-quality homology model is a viable alternative.[14]

  • Clean Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[4] Retaining crystallographic waters can be an advanced technique, but for a standard protocol, they are removed to simplify the system.

  • Add Hydrogens & Assign Charges: Experimental structures often lack hydrogen atoms. Add them according to a specific pH (typically 7.4) to ensure correct ionization states of residues like Histidine, Aspartate, and Glutamate. This is critical for accurate hydrogen bond and electrostatic calculations.

  • Assign Force Field: Apply a molecular mechanics force field (e.g., AMBER, CHARMM) to the protein. This assigns atom types and partial charges necessary for energy calculations.

Protocol: (Ethylideneamino)urea Ligand Preparation

  • Generate 3D Structure: Draw the 2D structure of (ethylideneamino)urea in a chemical editor (e.g., ChemDraw) and convert it to a 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field to find a low-energy conformation.

  • Parameterization (The Critical Step): Standard force fields like AMBER or CHARMM do not have pre-existing parameters for novel molecules like (ethylideneamino)urea.[15][16] This is a frequent point of failure.

    • Causality: The force field dictates how the molecule behaves—bond lengths, angles, and torsions. Incorrect parameters will lead to unrealistic molecular behavior during simulation.

    • Solution: Use a server like LigParGen or a tool like AmberTools' antechamber to generate parameters.[17] These tools use generalized force fields (e.g., GAFF) and quantum calculations to derive the necessary parameters, especially the partial atomic charges which are crucial for electrostatic interactions.[18]

Step 2.2: Molecular Docking (Predicting the Pose)

Expertise: Docking is a search problem. The algorithm explores many possible ligand conformations and orientations within the binding site, and a scoring function ranks them. The top-ranked pose is our best initial guess of the binding mode.

Protocol: Docking with AutoDock Vina

  • Prepare Files: Convert the prepared protein and ligand files into the .pdbqt format, which includes charge and atom type information required by Vina.[4][19]

  • Define the Search Space: Generate a "grid box" that encompasses the entire binding site of the protein.[4]

    • Trustworthiness: The box must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time. A common practice is to center the box on a known co-crystallized ligand or on residues known to be critical for binding.

  • Run Docking: Execute AutoDock Vina, which will perform its search algorithm and output several possible binding poses ranked by their binding affinity scores (in kcal/mol).[6]

  • Pose Validation (Self-Validation Step):

    • Re-docking: If a co-crystallized ligand was present in the original PDB file, a crucial validation step is to extract it and dock it back into the protein. If the top-ranked docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the crystal pose, the docking protocol is considered validated.[20][21]

    • Visual Inspection: Analyze the top-ranked pose of (ethylideneamino)urea. Does it make sense chemically? The urea moiety is an excellent hydrogen bond donor and acceptor; its interactions with polar residues in the binding site are expected and are a good sign.[1]

Step 2.3: Molecular Dynamics Simulation (Assessing Stability)

Expertise: Docking is static. Proteins and ligands are dynamic. MD simulation provides a view of how the complex behaves over time, validating the stability of the predicted binding pose.[8] A ligand that is unstable in its docked pose and diffuses away from the binding site during simulation is likely a false positive.

Diagram: From Static Docking to Dynamic Simulation

Docking_to_MD Docking Molecular Docking Result (Static 'Best' Pose) MD_Setup System Building 1. Combine Protein + Ligand 2. Add Water Box (Solvation) 3. Add Ions (Neutralize) Docking->MD_Setup Input Pose Equilibration System Equilibration - NVT (Constant Volume/Temp) - NPT (Constant Pressure/Temp) MD_Setup->Equilibration Prepare for Simulation Production_MD Production MD Run (e.g., 100-500 ns) Generates Trajectory Equilibration->Production_MD Relaxed System Analysis Stability Analysis - RMSD vs. Time - Hydrogen Bond Occupancy Production_MD->Analysis Evaluate Stability

Caption: The process of taking a static docked pose into a dynamic MD simulation for stability validation.

Protocol: MD Simulation using GROMACS

  • System Building: Combine the coordinates of the protein and the selected ligand pose. Place this complex in the center of a periodic box (e.g., a cube or dodecahedron) and fill the box with explicit water molecules (e.g., SPC or TIP3P models).[22]

  • Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system. This is essential for accurate electrostatic calculations.

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes, particularly between the solvent and the complex.

  • Equilibration: Gradually bring the system to the desired temperature and pressure. This is typically done in two phases:

    • NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Check that the temperature stabilizes.

    • NPT Ensemble (Constant Pressure): Maintain the target temperature and apply a pressure coupling to bring the system to 1 bar. Check that the pressure and density of the system stabilize.

  • Production Run: Once equilibrated, run the simulation for a significant period (e.g., 100-500 ns) to sample the conformational space of the complex.[21][23] Save the coordinates (the "trajectory") at regular intervals.

  • Trajectory Analysis (Self-Validation Step):

    • RMSD: Calculate the Root Mean Square Deviation of the ligand's heavy atoms over time, relative to its starting position. A stable, low RMSD (e.g., < 3 Å) indicates the ligand remains bound in a consistent pose.

    • Hydrogen Bonds: Analyze the number and occupancy of hydrogen bonds between (ethylideneamino)urea and the protein over time. Stable, high-occupancy H-bonds confirm key interactions.

Step 2.4: Binding Free Energy Calculation (Quantifying Affinity)

Expertise: While MD simulations confirm if a ligand is stable, end-point methods like MM/GBSA and MM/PBSA estimate how strongly it binds.[10][12][13] They calculate the free energy by combining molecular mechanics energies with continuum solvation models.[11]

Protocol: MM/GBSA Calculation

  • Extract Snapshots: From the stable portion of the production MD trajectory, extract a set of coordinate snapshots (e.g., 100-500 frames).

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:

    • ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic).

    • ΔG_solv: Solvation free energy, which has two parts: a polar component (calculated with the Generalized Born model for GBSA) and a non-polar component (calculated from the Solvent Accessible Surface Area, SASA).[11]

    • TΔS: Conformational entropy. This term is computationally expensive and often omitted, leading to a relative, rather than absolute, binding energy.[11] For ranking a series of similar ligands, omitting this term is often an acceptable approximation.

  • Average and Analyze: Average the calculated ΔG_bind values over all snapshots to get the final binding free energy estimate.

Component Description Favorable/Unfavorable for Binding
ΔE_vdW van der Waals EnergyFavorable (Negative)
ΔE_elec Electrostatic EnergyFavorable (Negative)
ΔG_polar Polar Solvation EnergyUnfavorable (Positive) - Desolvation penalty
ΔG_nonpolar Non-polar Solvation EnergyFavorable (Negative) - Hydrophobic effect
ΔG_bind (MM/GBSA) Sum of all components More Negative = Higher Affinity
Caption: Key energy components contributing to the MM/GBSA binding free energy calculation.

Trustworthiness: The success of MM/GBSA often depends on the system and the parameters used.[11] While it is more accurate than docking scores, its results should be interpreted as a tool for ranking compounds and rationalizing structure-activity relationships, not for predicting exact experimental values.[10][24]

Conclusion and Future Directions

This guide outlines a robust, multi-tiered computational workflow to predict the binding affinity of (ethylideneamino)urea derivatives. By integrating molecular docking for initial pose prediction, molecular dynamics for stability validation, and MM/GBSA for quantitative ranking, researchers can build a high degree of confidence in their in silico models. Each step contains self-validating checks—from re-docking known ligands to analyzing trajectory stability—to ensure the integrity of the process.

For even higher accuracy, advanced techniques such as alchemical free energy calculations (e.g., FEP, TI) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed, especially if covalent bond formation or complex electronic effects are suspected.[3] However, the workflow presented here provides a powerful and widely accessible framework for accelerating the discovery of novel therapeutics based on the versatile (ethylideneamino)urea scaffold.

References

  • Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]

  • Liao, C., et al. (2023). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences. [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

  • BioNome. (2026). Validating Docking Results with Molecular Dynamics Simulation in India. BioNome. [Link]

  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. East China Normal University. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Kumar, A., et al. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Preprints.org. [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

  • Khan, M. (2020). Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation??. ResearchGate. [Link]

  • Tete, D. M. (2022). How to validate the molecular docking results?. ResearchGate. [Link]

  • Jorgensen, W. L. (n.d.). NAMD Protein Ligand Complex Simulations. LigParGen Server. [Link]

  • Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. PubMed. [Link]

  • Chen, W.-C., et al. (2021). Interactions of Urea-Based Inhibitors with Prostate-Specific Membrane Antigen for Boron Neutron Capture Therapy. International Journal of Molecular Sciences. [Link]

  • Singh, S., et al. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Generic. [Link]

  • Sun, H., et al. (2014). Binding free energy theory and MM/PBSA method. SlideShare. [Link]

  • Dodda, L. S., et al. (2021). Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen. PubMed. [Link]

  • Velazquez-Estades, L. J., et al. (2000). Computational design of new cyclic urea inhibitors for improved binding of HIV-1 aspartic protease. PubMed. [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue. University of Illinois Urbana-Champaign. [Link]

  • Bolivar, S. (2021). Molecular Docking Protocol. ResearchGate. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

  • Priyadarshini, V., & Hati, S. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]

  • Ghaffari, S., et al. (2024). Virtual screening, molecular docking, MD simulation studies, DFT calculations, ADMET, and drug likeness of Diaza-adamantane as potential MAPKERK inhibitors. Frontiers in Chemistry. [Link]

  • Jeeva, S., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics. [Link]

  • Wang, Y., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences. [Link]

  • Gobbo, D., & Grant, G. H. (2021). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences. [Link]

  • Rizzi, A., et al. (2021). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science. [Link]

  • Rizzi, A., et al. (2021). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. arXiv.org. [Link]

  • UQ eSpace. (n.d.). Development and validation of the force field parameters for drug-like molecules and their applications in structure-based drug. The University of Queensland. [Link]

  • Zhang, Z., et al. (2024). Data-driven parametrization of molecular mechanics force fields for expansive chemical space coverage. Digital Discovery. [Link]

  • Maccari, G., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry. [Link]

  • Tota, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]

  • Kumar, R., & Kumar, S. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • Joseph, A. P., et al. (2018). Protein structure and computational drug discovery. Biochemical Society Transactions. [Link]

  • Pandey, A. K., & Sharma, A. (2015). Protein Structure Prediction and Its Application in Drug Design by using Computational Methods. Research and Reviews: A Journal of Bioinformatics. [Link]

  • Kumar, R., & Kumar, S. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. ResearchGate. [Link]

  • Padhi, A. K., et al. (2026). Advances in Computational Protein Design, Structural Biology, and Drug Discovery. BMC Bioinformatics. [Link]

  • Tota, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Request PDF on ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Electron Ionization Mass Spectra Fragmentation Patterns of (Ethylideneamino)urea

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of (ethylideneamino)urea. Designed for researchers, scientists, and drug development professionals,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of (ethylideneamino)urea. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of EI-MS and elucidates the characteristic fragmentation pathways of this semicarbazone derivative. By combining established fragmentation mechanisms of related compounds with a predictive analysis, this guide offers a robust framework for identifying and characterizing (ethylideneamino)urea and analogous structures in a laboratory setting.

Introduction: The Significance of (Ethylideneamino)urea and the Power of EI-MS

(Ethylideneamino)urea, also known as acetaldehyde semicarbazone, belongs to the class of semicarbazones. These compounds are characterized by the C=N-NH-C(O)NH2 functional group and are of significant interest in medicinal chemistry due to their wide range of biological activities. The structural elucidation of such molecules is a critical step in drug discovery and development.

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique for the structural analysis of volatile and thermally stable organic compounds.[1][2] In EI-MS, high-energy electrons bombard a molecule in the gas phase, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into a series of smaller, characteristic ions.[1] The resulting mass spectrum serves as a molecular fingerprint, providing valuable information about the compound's molecular weight and structure.[2]

Predicted Electron Ionization Fragmentation Pathways of (Ethylideneamino)urea

The fragmentation of (ethylideneamino)urea in EI-MS is predicted to be governed by the presence of the imine (C=N), amide (NH-C=O), and terminal amino (NH2) functionalities. The initial ionization is expected to occur through the removal of a non-bonding electron from one of the nitrogen atoms or the oxygen atom, forming the molecular ion (M+•) at a mass-to-charge ratio (m/z) of 101.

The energetically unstable molecular ion then undergoes a series of fragmentation reactions. The most probable fragmentation pathways are detailed below, drawing analogies from the known fragmentation of semicarbazones and urea derivatives.

Alpha-Cleavage Reactions

Alpha-cleavage is a common fragmentation mechanism in mass spectrometry, involving the homolytic cleavage of a bond adjacent to the atom bearing the initial charge. For (ethylideneamino)urea, several alpha-cleavage pathways are plausible.

A primary fragmentation event is the cleavage of the N-N single bond, which is one of the weaker bonds in the molecule. This can result in two possible scenarios depending on which nitrogen atom retains the charge.

  • Formation of the [CH3CH=N]+ ion (m/z 42): Cleavage of the N-N bond with charge retention on the ethylideneamino fragment would yield an ion at m/z 42.

  • Formation of the [H2N-C=O]+ ion (m/z 44): Alternatively, charge retention on the ureido fragment would lead to the formation of an ion at m/z 44.

G M [CH3CH=N-NH-C(O)NH2]+• m/z 101 frag1 [CH3CH=N]+ m/z 42 M->frag1 N-N Cleavage frag2 [H2N-C=O]+ m/z 44 M->frag2 N-N Cleavage

Cleavage of the C-N bond between the carbonyl carbon and the adjacent nitrogen is another expected alpha-cleavage. This would lead to the formation of an acylium ion.

  • Formation of the [CH3CH=N-NH]+ ion (m/z 58) and loss of HNCO: Cleavage of the amide C-N bond can result in the loss of a neutral isocyanic acid molecule (HNCO), a common fragmentation for urea derivatives.

Rearrangement Reactions

Rearrangement reactions, often involving the transfer of a hydrogen atom, are also common in EI-MS and can lead to the formation of stable fragment ions.

A McLafferty-type rearrangement is possible, involving the transfer of a hydrogen atom from the ethylidene methyl group to the carbonyl oxygen via a six-membered transition state. This would result in the elimination of a neutral alkene and the formation of a radical cation. However, in this specific molecule, a more direct fragmentation is more likely to dominate.

A hydrogen atom can rearrange from the terminal amino group to the imine nitrogen, followed by cleavage. This can lead to the formation of various stable ions.

  • Loss of NH3: A hydrogen rearrangement could facilitate the elimination of a neutral ammonia molecule (NH3), resulting in an ion at m/z 84.

  • Loss of HNCO: As mentioned earlier, the loss of isocyanic acid is a prominent fragmentation pathway for semicarbazones, leading to an ion at m/z 58.

G M [CH3CH=N-NH-C(O)NH2]+• m/z 101 rearrangement_intermediate Rearrangement Intermediate M->rearrangement_intermediate H-transfer frag3 [M - HNCO]+• m/z 58 rearrangement_intermediate->frag3 Loss of HNCO frag4 [M - NH3]+• m/z 84 rearrangement_intermediate->frag4 Loss of NH3

Summary of Predicted Fragmentation Data

The following table summarizes the key predicted fragment ions for (ethylideneamino)urea, their corresponding m/z values, and the proposed fragmentation pathways.

m/zProposed Ion StructureFragmentation Pathway
101[CH3CH=N-NH-C(O)NH2]+•Molecular Ion (M+•)
84[C3H6N2O - NH3]+•Loss of ammonia after H-rearrangement
58[CH3CH=N-NH]+Loss of isocyanic acid (HNCO)
44[H2N-C=O]+Alpha-cleavage of N-N bond
42[CH3CH=N]+Alpha-cleavage of N-N bond

Experimental Protocol for EI-MS Analysis

This section provides a detailed methodology for acquiring the electron ionization mass spectrum of a small, volatile compound like (ethylideneamino)urea.

Sample Preparation
  • Purity Check: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.

  • Dissolution: Dissolve a small amount (approximately 1 mg) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of about 1 mg/mL.

  • Introduction Method: The sample can be introduced into the mass spectrometer via a direct insertion probe (DIP) for solid samples or through a gas chromatograph (GC) for GC-MS analysis.

Mass Spectrometer Parameters

The following are typical starting parameters for an EI-MS experiment. These may need to be optimized for the specific instrument and compound.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for library matching)

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 35-200

  • Scan Speed: 1 scan/second

  • GC Conditions (for GC-MS):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Data Analysis
  • Identify the Molecular Ion: Locate the peak with the highest m/z value that is consistent with the expected molecular weight of the compound.

  • Analyze the Fragmentation Pattern: Identify the major fragment ions and their relative abundances.

  • Propose Fragmentation Pathways: Based on the observed fragments, propose plausible fragmentation mechanisms as outlined in this guide.

  • Library Search (Optional): Compare the acquired spectrum against a mass spectral library (e.g., NIST, Wiley) to confirm the identity of the compound.

G

Conclusion

The electron ionization mass spectrometry of (ethylideneamino)urea is characterized by a series of predictable fragmentation pathways, primarily involving alpha-cleavages of the N-N and C-N bonds, as well as rearrangements leading to the loss of small neutral molecules such as ammonia and isocyanic acid. Understanding these fragmentation patterns is essential for the accurate identification and structural elucidation of this and related semicarbazone compounds. The experimental protocols and predictive data presented in this guide provide a solid foundation for researchers working in the fields of analytical chemistry, drug discovery, and materials science.

References

  • Castro, E. A., et al. "Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry." TSI-J. Chem. 2.2 (2007): 55-60.
  • Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Kallury, R. K. M. R., and J. H. Bowie. "The mass spectrometry of semicarbazones of αβ-unsaturated aldehydes and ketones, and of some related compounds." Journal of the Chemical Society B: Physical Organic (1968): 1618-1623. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass spectrum of ethanal. Doc Brown's Chemistry. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Sparkman, O. David, et al. "Anatomy of an Ion's Fragmentation After Electron Ionization, Part I." LCGC International 34.12 (2021): 22-31. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Stevenson, D. P. "The theory of the mass spectra of hydrocarbons." Discussions of the Faraday Society 10 (1951): 35-49.
  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]

  • Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents. PMC. [Link]

  • Vrkoslav, V., & Cvacka, J. (2012). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry, 47(1), 1-13.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Isolation Protocol for (Ethylideneamino)urea

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (Ethylideneamino)urea (Common name: Acetaldehyde semicarbazone) | CAS No: 591-86-6 Executive Summary & Scientific Rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (Ethylideneamino)urea (Common name: Acetaldehyde semicarbazone) | CAS No: 591-86-6

Executive Summary & Scientific Rationale

(Ethylideneamino)urea, widely recognized in literature as acetaldehyde semicarbazone, is a highly crystalline derivative formed by the condensation of acetaldehyde and semicarbazide[1]. In pharmaceutical development and analytical chemistry, this compound serves as a critical intermediate for active pharmaceutical ingredients (APIs) and as a stable trapping agent for the spectrophotometric quantification of volatile aldehydes in biochemical assays[1][2].

This application note details a highly reproducible, step-by-step synthetic protocol. Rather than simply listing instructions, this guide emphasizes the mechanistic causality behind the reaction conditions—specifically the critical role of pH buffering—to ensure researchers can adapt and scale the self-validating workflow for custom derivatization tasks.

Mechanistic Insights and Experimental Design

The formation of (ethylideneamino)urea is a classic nucleophilic addition-elimination (condensation) reaction. However, achieving high yields requires precise control over the reaction environment.

  • The Reagent Choice: Free semicarbazide is unstable and prone to oxidative degradation. Therefore, it is commercially supplied and utilized as semicarbazide hydrochloride ( NH2​NHCONH2​⋅HCl )[3].

  • The Role of the Buffer (Causality): The addition of sodium acetate is the most critical parameter in this protocol. It serves a dual purpose:

    • Deprotonation: It neutralizes the hydrochloride salt, liberating the free, nucleophilic semicarbazide base[3].

    • Catalysis via pH Control: The reaction generates acetic acid, creating an acetate buffer system that maintains the pH around 4.5 to 5.0. This mildly acidic environment is required to protonate the carbonyl oxygen of the acetaldehyde, increasing its electrophilicity[3]. If the solution is too acidic, the semicarbazide nitrogen becomes protonated and loses its nucleophilicity; if too basic, the carbonyl group remains unactivated.

  • Regioselectivity: Semicarbazide possesses two −NH2​ groups. The amine group adjacent to the carbonyl is involved in amide resonance, rendering its lone pair unavailable. Consequently, the terminal hydrazine nitrogen selectively attacks the activated carbonyl carbon of the acetaldehyde[4].

G Step1 1. Reagent Preparation Semicarbazide HCl + NaOAc Step2 2. Buffer Generation (In Situ Free Base & Acetic Acid) Step1->Step2 Dissolution in H2O Step3 3. Substrate Addition (Chilled Acetaldehyde) Step2->Step3 pH Maintained ~4.5-5.0 Step4 4. Condensation Reaction (Nucleophilic Attack & Dehydration) Step3->Step4 Mild Stirring (20-40 °C) Step5 5. Crystallization (Cooling to 0-5 °C) Step4->Step5 H2O Elimination Step6 6. Isolation & Validation (Vacuum Filtration & FTIR) Step5->Step6 Product Recovery

Procedural workflow for the synthesis and isolation of (ethylideneamino)urea.

Quantitative Reagent Specifications

To establish a self-validating system, stoichiometric precision is required. The following table outlines the quantitative requirements for a standard 100 mmol scale synthesis.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsMass / VolumeFunction
Acetaldehyde 44.051.0 eq4.41 g (~5.6 mL)Electrophilic Substrate
Semicarbazide HCl 111.531.0 eq11.15 gNucleophile Source
Sodium Acetate (Anhydrous) 82.031.2 eq9.84 gBase / Buffer Agent
Distilled Water 18.02N/A50 mLPrimary Solvent
Ethanol (95%) 46.07N/A20 mLCo-solvent / Wash

Note: Acetaldehyde is highly volatile (Boiling Point ~20 °C). It must be stored at 2-8 °C and handled rapidly in a fume hood to prevent evaporative loss and ensure stoichiometric accuracy.

Step-by-Step Laboratory Protocol

Phase 1: Preparation of the Buffered Nucleophile
  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Add 11.15 g of semicarbazide hydrochloride and 50 mL of distilled water to the flask. Stir until complete dissolution is achieved.

  • Gradually add 9.84 g of anhydrous sodium acetate to the stirring solution.

  • Self-Validation Check: Use pH paper or a pH meter to verify the solution is approximately pH 4.5 - 5.0. This confirms the successful generation of the acetic acid/acetate buffer system[3].

Phase 2: Substrate Addition and Condensation
  • Add 20 mL of 95% ethanol to the aqueous mixture. This co-solvent helps solubilize the organic substrate and the resulting product[5].

  • Pre-chill the acetaldehyde vial in an ice bath. Using a chilled glass syringe, slowly add 5.6 mL of acetaldehyde dropwise to the reaction flask over 5 minutes. Causality: Slow addition prevents the exothermic reaction from vaporizing the highly volatile acetaldehyde.

  • Cap the flask loosely or attach a reflux condenser to prevent vapor loss. Stir the mixture vigorously at room temperature ( 20−25 °C ) for 30 to 45 minutes. A white precipitate will begin to form as the condensation reaction proceeds and water is eliminated[1][5].

Phase 3: Isolation and Purification
  • Transfer the reaction flask to an ice-water bath ( 0−5 °C ) and let it stand for 15 minutes to maximize the crystallization of (ethylideneamino)urea.

  • Isolate the white crystalline precipitate via vacuum filtration using a Büchner funnel[5].

  • Wash the filter cake with two 10 mL portions of ice-cold distilled water to remove residual sodium chloride and unreacted sodium acetate, followed by one 10 mL portion of ice-cold ethanol to facilitate rapid drying.

  • Transfer the crystals to a watch glass and dry in a vacuum desiccator overnight.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized (ethylideneamino)urea, the following characterization methods should be employed:

  • Melting Point Determination: The pure crystalline solid should exhibit a sharp melting point. (Literature values for acetaldehyde semicarbazone typically range between 162 °C and 163 °C). A depressed or broad melting range indicates residual water or unreacted semicarbazide.

  • FTIR Spectroscopy: The successful conversion of the carbonyl group to an imine derivative is definitively marked by the appearance of a strong C=N stretching vibration peak at approximately 1654 cm−1 . The absence of a strong C=O stretch (originally from acetaldehyde near 1720 cm−1 ) confirms complete reaction.

References

  • Vulcanchem. "Acetaldehyde semicarbazone - 591-86-6". Vulcanchem Catalog.
  • Data Insights Market. "Strategic Vision for Acetaldehyde Semicarbazone Industry Trends". Data Insights Market.
  • Filo. "Acetaldehyde reacts with semicarbazide, product will be". AskFilo.
  • Quora. "Why is sodium acetate and HCL used in the preparation of Semicarbazone from semicarbazide?". Quora Chemistry Forums.
  • Bio-protocol. "General Procedure for the Preparation of Semicarbazones". Bio-protocol Database.
  • IJSDR. "Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment". International Journal of Scientific Development and Research.

Sources

Application

Application Note: (Ethylideneamino)urea as a Divergent Precursor for Heterocyclic Compound Synthesis

Introduction & Mechanistic Rationale (Ethylideneamino)urea, widely known as acetaldehyde semicarbazone, is a highly versatile and stable aliphatic semicarbazone. In medicinal chemistry and drug development, semicarbazone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(Ethylideneamino)urea, widely known as acetaldehyde semicarbazone, is a highly versatile and stable aliphatic semicarbazone. In medicinal chemistry and drug development, semicarbazones are highly valued both as independent pharmacophores (frequently exhibiting anticonvulsant and antimicrobial properties) and as robust precursors for synthesizing complex five-membered heterocyclic scaffolds[1].

This application note details the divergent synthesis of two high-value heterocyclic systems from (ethylideneamino)urea: 1,2,3-selenadiazoles and 1,3,4-oxadiazoles . As a Senior Application Scientist, it is critical not only to execute these syntheses but to understand the chemical causality driving the pathway selection:

  • Hurd-Mori Cyclization (1,2,3-Selenadiazole Synthesis): Reacting (ethylideneamino)urea with selenium dioxide (SeO₂). SeO₂ acts as both a selective oxidant and the elemental selenium source. Mechanistically, SeO₂ attacks the α-methyl group of the ethylidene moiety. The resulting organoselenium intermediate undergoes intramolecular nucleophilic attack by the semicarbazone nitrogen. Subsequent elimination of the carboxamide group and water drives the aromatization, yielding the parent 1,2,3-selenadiazole ring[2][3]. Glacial acetic acid is chosen as the solvent because it facilitates the initial condensation and stabilizes the transition states.

  • Oxidative Cyclization (1,3,4-Oxadiazole Synthesis): Treating the semicarbazone with molecular iodine (I₂) and potassium carbonate (K₂CO₃) drives an oxidative C–O bond formation. Iodine acts as a mild, chemoselective electrophile that activates the system, facilitating an intramolecular nucleophilic attack by the urea oxygen onto the imine carbon. K₂CO₃ is a mandatory acid scavenger in this protocol; it neutralizes the hydroiodic acid (HI) byproduct, preventing the acid-catalyzed degradation of the sensitive oxadiazole ring and thermodynamically pushing the reaction to completion[4][5].

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters, expected yields, and built-in visual indicators for the divergent synthesis pathways.

Target ScaffoldReagentsSolventTempTimeYield (%)Visual Indicator of Completion
1,2,3-Selenadiazole SeO₂ (1.05 eq)Glacial Acetic Acid25 °C2 h25 – 30%Cessation of gas evolution; red Se precipitation
5-Methyl-1,3,4-oxadiazol-2-amine I₂ (1.2 eq), K₂CO₃ (3.0 eq)1,4-Dioxane80 °C3 h75 – 85%Fading of deep brown iodine color to pale yellow

Experimental Protocols

Every robust experimental protocol must function as a self-validating system. The methodologies below incorporate specific visual cues and workup rationales to ensure high-fidelity execution.

Protocol A: Synthesis of 1,2,3-Selenadiazole

Self-Validating Cue: The reaction is marked by active gas evolution and the precipitation of elemental red selenium. The cessation of gas bubbles serves as an internal, visual indicator of reaction completion.

  • Preparation: Suspend 65 g (0.64 mol) of (ethylideneamino)urea in 500 mL of glacial acetic acid in a 1 L round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Gradually add 71 g (0.65 mol) of finely powdered selenium dioxide (SeO₂) to the suspension at room temperature[2][3].

    • Causality Note: SeO₂ is highly toxic and the initial complexation is exothermic. Gradual addition prevents thermal runaway and controls the rate of gas evolution.

  • Cyclization: Stir the mixture at room temperature. Observe the immediate evolution of gas. Continue stirring for approximately 2 hours until gas evolution completely ceases.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the precipitated elemental selenium. Wash the filter cake with 50 mL of cold acetic acid.

  • Extraction & Workup: Dilute the filtrate with distilled water (500 mL) and extract the aqueous layer with chloroform (3 × 200 mL). The organic layer selectively partitions the target product.

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Distill the residue under vacuum to yield 1,2,3-selenadiazole as a colorless liquid.

Protocol B: Synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine

Self-Validating Cue: The deep brown color of molecular iodine serves as a built-in progress indicator. As the oxidative cyclization proceeds, iodine is consumed, and the fading of the reaction mixture validates the reaction's progression.

  • Preparation: In a 100 mL round-bottom flask, dissolve 5.05 g (50 mmol) of (ethylideneamino)urea in 50 mL of anhydrous 1,4-dioxane.

  • Reagent Addition: Add 20.7 g (150 mmol) of anhydrous potassium carbonate (K₂CO₃), followed by 15.2 g (60 mmol) of molecular iodine (I₂).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

    • Causality Note: 1,4-dioxane is chosen for its boiling point and ability to solubilize the intermediates, while K₂CO₃ acts as the critical HI scavenger[4].

  • Monitoring: Stir for 3 hours. Monitor the reaction via TLC (Ethyl Acetate/Petroleum Ether 1:1). The reaction is complete when the starting material spot disappears and the iodine color significantly fades to a pale yellow.

  • Quenching: Cool the mixture to room temperature. Quench with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine, preventing over-oxidation during workup. Extract with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent. Recrystallize the crude solid from ethanol to afford pure 5-methyl-1,3,4-oxadiazol-2-amine[5].

Reaction Pathway Visualization

G Precursor (Ethylideneamino)urea (Acetaldehyde Semicarbazone) Int_Se Se-N Intermediate (Electrophilic Attack) Precursor->Int_Se SeO2, AcOH 25°C Int_Ox O-Iodinated Intermediate (Oxidative Activation) Precursor->Int_Ox I2, K2CO3 1,4-Dioxane, 80°C Prod_Se 1,2,3-Selenadiazole (Parent Scaffold) Int_Se->Prod_Se Cyclization & Dehydration Prod_Ox 5-Methyl-1,3,4-oxadiazol-2-amine (Oxadiazole Scaffold) Int_Ox->Prod_Ox Oxidative C-O Bond Formation

Divergent synthesis of 1,2,3-selenadiazole and 1,3,4-oxadiazole from (ethylideneamino)urea.

References

  • Pandeya, S. N. (2012). Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Acta Pharmaceutica.1

  • Lalezari, I., Shafiee, A., & Yalpani, M. (1971). 1,2,3-Selenadiazole and Its Derivatives. The Journal of Organic Chemistry, 36(19), 2836-2838. 3

  • Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. 4

  • Rajak, H., et al. (2010). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC. 5

Sources

Method

Application Note &amp; Protocol: Standard Operating Procedure for the Dissolution of (Ethylideneamino)urea in DMSO

For: Researchers, scientists, and drug development professionals. Introduction: Understanding the (Ethylideneamino)urea-DMSO System (Ethylideneamino)urea and its derivatives represent a class of organic compounds with po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Understanding the (Ethylideneamino)urea-DMSO System

(Ethylideneamino)urea and its derivatives represent a class of organic compounds with potential applications in pharmaceutical and agrochemical research. The successful formulation of these compounds for in vitro and in vivo studies is critically dependent on their effective dissolution in a suitable solvent. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in laboratory settings for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] Its miscibility with water and many organic solvents makes it a versatile choice for preparing stock solutions for biological assays.[2][3]

This document provides a detailed standard operating procedure (SOP) for the dissolution of (ethylideneamino)urea in DMSO. The protocol is grounded in the chemical properties of both the solute and the solvent, emphasizing safety, stability, and the creation of a homogenous solution suitable for downstream applications. While this guide provides a robust framework, it is essential to recognize that the optimal dissolution parameters may vary depending on the specific derivative of (ethylideneamino)urea being used.

Core Principles: The Chemistry of Dissolution

The dissolution of a substituted urea, such as (ethylideneamino)urea, in DMSO is governed by intermolecular forces. DMSO's potent solvent capabilities stem from its highly polar sulfoxide group, which can effectively solvate the polar functional groups present in urea derivatives.[4] The urea moiety contains both hydrogen bond donors (the -NH groups) and a hydrogen bond acceptor (the carbonyl group), which can interact with the sulfoxide group of DMSO.

Understanding the properties of both components is crucial for developing a successful dissolution protocol:

  • (Ethylideneamino)urea derivatives: These compounds are expected to be crystalline solids. Their solubility will be influenced by the nature of the substituents on the ethylideneamino group.

  • Dimethyl Sulfoxide (DMSO): A high boiling point (189 °C) and melting point (18.5 °C) are key characteristics of DMSO.[1][4] Its hygroscopic nature necessitates storage in a dry environment to prevent water absorption, which can affect its solvent properties.

Visualizing the Workflow

The following diagram outlines the critical steps in the preparation of an (ethylideneamino)urea solution in DMSO, from initial safety checks to final storage.

G cluster_prep Pre-Protocol Preparation cluster_protocol Dissolution Protocol cluster_post Post-Protocol Handling safety 1. Safety Assessment (Review SDS) materials 2. Material & Equipment (Gather and Inspect) safety->materials calculation 3. Concentration Calculation (Determine required mass and volume) materials->calculation weigh 4. Weigh (Ethylideneamino)urea calculation->weigh add_dmso 5. Add DMSO weigh->add_dmso dissolve 6. Facilitate Dissolution (Vortexing/Sonication) add_dmso->dissolve inspect 7. Visual Inspection (Check for particulates) dissolve->inspect storage 8. Aliquot and Store inspect->storage document 9. Documentation (Record all details) storage->document

Caption: Workflow for dissolving (ethylideneamino)urea in DMSO.

Quantitative Data Summary

The following table provides key parameters for the preparation and storage of (ethylideneamino)urea-DMSO solutions. Note that these are starting recommendations and may require optimization.

ParameterRecommended Value/RangeRationale
Solvent Grade Anhydrous, ACS Reagent Grade or higherMinimizes the presence of water and other impurities that could affect solubility or compound stability.
Starting Concentration 10-50 mMA common starting range for stock solutions in drug discovery. Higher concentrations may be achievable but risk precipitation upon dilution.
Dissolution Temperature Room Temperature (20-25°C)Sufficient for many urea-based compounds. Gentle warming can be used if needed, but monitor for degradation.
Mixing Method Vortexing, SonicationProvides mechanical energy to break up solute particles and enhance solvation.
Storage Temperature -20°C or -80°CReduces the rate of potential degradation. Aliquoting is recommended to avoid multiple freeze-thaw cycles.
Container Type Amber glass or polypropylene vials with tight-sealing capsProtects from light and prevents solvent evaporation and water absorption.

Experimental Protocol: Step-by-Step Methodology

This protocol details the steps for preparing a 10 mM stock solution of (ethylideneamino)urea in DMSO.

Pre-Protocol Preparations
  • 1.1 Safety First: Before handling any chemicals, thoroughly review the Safety Data Sheets (SDS) for both (ethylideneamino)urea (or a related urea derivative) and DMSO.[5][6][7][8]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[5][7] DMSO can facilitate the absorption of other substances through the skin.[4]

    • Ventilation: Work in a well-ventilated area or a chemical fume hood.[5][6]

  • 1.2 Materials and Equipment:

    • (Ethylideneamino)urea powder

    • Anhydrous DMSO

    • Analytical balance

    • Spatula

    • Weighing paper or boat

    • Appropriately sized amber glass or polypropylene vial with a screw cap

    • Calibrated micropipettes

    • Vortex mixer

    • Ultrasonic bath (optional)

  • 1.3 Calculations: Determine the mass of (ethylideneamino)urea required to achieve the desired concentration and volume.

    • Example for a 10 mM solution in 1 mL:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Assume a hypothetical Molecular Weight of 115.12 g/mol for (ethylideneamino)urea.

      • Mass (mg) = 10 mmol/L x 0.001 L x 115.12 g/mol x 1000 mg/g = 1.15 mg

Dissolution Procedure
  • 2.1 Weighing the Compound:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully weigh the calculated mass of (ethylideneamino)urea.

    • Transfer the weighed powder into the labeled vial, ensuring minimal loss.

  • 2.2 Adding the Solvent:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • 2.3 Facilitating Dissolution:

    • Securely cap the vial.

    • Vortex the mixture at medium to high speed for 1-2 minutes.

    • Troubleshooting: If the compound does not fully dissolve, proceed to sonication.

    • Place the vial in an ultrasonic bath at room temperature for 5-10 minute intervals. Visually inspect for dissolution between intervals.

    • Gentle Warming (if necessary): If sonication is insufficient, the solution can be gently warmed in a water bath (30-40°C). Do not overheat, as this can cause degradation of the compound.[9]

  • 2.4 Final Inspection:

    • Once the solid appears to be dissolved, hold the vial up to a light source to visually inspect for any remaining particulate matter. The solution should be clear and homogenous.

Post-Protocol Handling and Storage
  • 3.1 Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.

  • 3.2 Storage:

    • Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term storage.

    • Ensure vials are properly labeled with the compound name, concentration, solvent, and date of preparation.

  • 3.3 Documentation: Record all procedural details in a laboratory notebook, including the mass of the compound, volume of DMSO, final concentration, and any observations made during the dissolution process.

Trustworthiness and Self-Validation

This protocol is designed to be a self-validating system. The visual inspection for a clear, particulate-free solution is the primary indicator of successful dissolution. For applications where the final concentration is critical, analytical techniques such as UV-Vis spectroscopy or HPLC can be employed to verify the concentration of the stock solution against a standard curve.

When preparing dilutions for cell-based assays, it is crucial to consider the final concentration of DMSO. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this should be empirically determined for the specific cell line in use.[10] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[1]

References

  • Vertex AI Search. (n.d.). Dimethyl Sulfoxide (DMSO) - Common Organic Chemistry.
  • Vertex AI Search. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits.
  • gChem. (n.d.). DMSO.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • Sciencemadness Wiki. (2022, July 10). Urea.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethylurea, 97%.
  • Ethylene Urea. (n.d.). ETHYLENE UREA.
  • SAFETY DATA SHEET UREA 46-0-0. (n.d.).
  • BioSpectra. (n.d.). Urea SDS.
  • CF Industries. (2025, June 2). Urea, granular.
  • SAFETY DATA SHEET Urea. (2010, May 17).
  • NextSDS. (n.d.). [1-(5-methyl-2-furyl)ethylideneamino]urea — Chemical Substance Information.
  • PubChem. (n.d.). [1-(1-Naphthyl)ethylideneamino]urea.
  • LifeTein®. (n.d.). How to dissolve peptides in DMSO?.
  • Wikipedia. (n.d.). Urea.
  • Ataman Kimya. (n.d.). ETHYLENE UREA.
  • PubMed. (2019, July 15). Effect of DMSO, Urea and Ethanol on Hydration of Stratum Corneum Model Membrane Based on Short-Chain Length Ceramide [AP].
  • ResearchGate. (2013, January 9). What is the min DMSO concentration to dissolve unknown drugs?.
  • ResearchGate. (2015, November 19). What is solubility of urea fertilizer in different solvents?.
  • YouTube. (2026, February 6). Stop Diluting DMSO Wrong – Here's the Right Method.
  • ResearchGate. (2013, February 18). How to separate an extracted compound from DMSO after extraction from bacteria?.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of (ethylideneamino)urea in polar aprotic solvents

Troubleshooting Poor Solubility of (ethylideneamino)urea in Polar Aprotic Solvents Welcome to the . This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Poor Solubility of (ethylideneamino)urea in Polar Aprotic Solvents

Welcome to the . This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with (ethylideneamino)urea in common polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). As Senior Application Scientists, we have consolidated our expertise and field-proven insights to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Problem

Q1: Why is (ethylideneamino)urea so poorly soluble in solvents like DMSO and DMF, even though it's a polar molecule?

A1: This is a classic case where the principle of "like dissolves like" requires a deeper look. While (ethylideneamino)urea possesses polar functional groups (a urea moiety and an imine), its solubility is governed by a competition between two main factors:

  • Strong Intermolecular Hydrogen Bonding: The urea functional group is an exceptionally potent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, (ethylideneamino)urea molecules arrange themselves into a highly stable crystal lattice, held together by a dense network of strong intermolecular hydrogen bonds.[1][2][3] These urea-urea interactions are often energetically more favorable than the interactions the molecule could have with solvent molecules.

  • High Crystal Lattice Energy: The energy required to break apart this stable crystal structure is known as the crystal lattice energy. For the solvent to dissolve the solute, the energy released from solvent-solute interactions (solvation energy) must be sufficient to overcome this lattice energy.[4][5] For (ethylideneamino)urea, the lattice energy is substantial. Polar aprotic solvents like DMSO and DMF are excellent hydrogen bond acceptors but lack donor protons. While they can interact with the N-H groups of the urea, they cannot disrupt the strong, self-associated urea network as effectively as a protic solvent might.

In essence, the (ethylideneamino)urea molecules "prefer" to stick to each other in a crystal rather than be solvated by the DMSO or DMF molecules.

Section 2: Initial Troubleshooting & Best Practices

Q2: I prepared a stock solution in DMSO, but a precipitate formed overnight. What is the most likely cause?

A2: This common issue, known as "crashing out," usually points to one of two culprits:

  • Metastable Supersaturation: You may have created a supersaturated solution, likely by using heat or vigorous mixing to initially dissolve the compound.[6] While it appeared dissolved, the concentration was above its true thermodynamic solubility limit at room temperature. Upon cooling and standing, the system equilibrates, and the excess solute precipitates out.

  • Water Contamination: Polar aprotic solvents are notoriously hygroscopic (they readily absorb moisture from the air). Even a small amount of water can significantly decrease the solubility of certain organic compounds in these solvents. Water can form strong hydrogen bonds with the solvent molecules, effectively altering the solvent's properties and reducing its capacity to solvate your compound.[7] Always use anhydrous grade solvents from a freshly opened bottle or one that has been properly stored with a desiccant.

Actionable First Step: Before attempting more complex methods, try preparing the solution again using fresh, anhydrous DMSO or DMF under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture exposure.

Q3: Can I simply heat the mixture to dissolve my compound? What are the risks?

A3: Applying heat is a standard and often effective method to increase solubility.[8] The added thermal energy increases the kinetic energy of both solvent and solute molecules, helping to overcome the crystal lattice energy.[8]

However, this approach comes with significant risks that must be carefully considered:

  • Thermal Degradation: The (ethylideneamino)urea molecule contains two potentially labile functional groups: an imine (C=N) and a urea.

    • Imine Hydrolysis: The imine bond is susceptible to hydrolysis, especially in the presence of trace amounts of water, which can be accelerated by heat. This would cleave the molecule.

    • Urea Decomposition: Ureas can degrade at elevated temperatures.[9] Studies on similar amine-based compounds show that thermal degradation can occur, sometimes accelerated by the solvent itself.[10][11][12]

  • Safety: Overheating high-boiling point solvents like DMSO (B.P. 189 °C) and NMP (B.P. 202 °C) on a standard hotplate can be hazardous.

Recommended Protocol: If you must use heat, do so cautiously. Use a precisely controlled water bath or heating block and do not exceed 50-60°C. Monitor the solution closely and for the shortest time necessary. Always run a control experiment (e.g., analyze by HPLC or LC-MS) to confirm that the compound has not degraded after heating.

Section 3: Advanced Solubility Enhancement Strategies

Q4: Heating isn't working or is causing degradation. What is the next logical step?

A4: The next and most powerful strategy is to use a co-solvent system . A co-solvent is a secondary solvent added in a small to moderate amount to the primary solvent to modify its properties and enhance solubility.[13][14] The goal is to create a solvent blend whose properties are better matched to the solute.

The principle is to disrupt the solvent's self-association and create a more favorable environment for the solute. For (ethylideneamino)urea, adding a polar protic solvent as a co-solvent can be highly effective.

Why it Works: A protic co-solvent (like ethanol or propylene glycol) can provide the hydrogen bond donors that DMSO and DMF lack.[] This allows the solvent mixture to more effectively break the strong urea-urea hydrogen bonds in the crystal lattice by competing for both the N-H donor sites and the C=O acceptor sites.

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} caption: "Co-solvent mechanism for enhancing solubility."

Q5: Which co-solvents should I try, and in what ratios?

A5: A systematic screening approach is best. Start with small amounts of the co-solvent and incrementally increase the percentage. Good candidates to screen include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)[]

  • Water (use with caution, as it can promote hydrolysis, but is a very strong H-bond donor/acceptor)

See the Protocol for Co-Solvent Screening below for a detailed workflow.

Data & Protocols
Table 1: Properties of Common Polar Aprotic Solvents

This table provides Hansen Solubility Parameters (HSP), which break down intermolecular forces into three components: δD (dispersion), δP (polar), and δH (hydrogen bonding).[16] Solvents with similar HSP values to the solute are more likely to dissolve it. The high δH of (ethylideneamino)urea is the primary reason for the mismatch with these solvents.

SolventδD (Dispersion)δP (Polar)δH (H-bonding)Boiling Point (°C)Notes
DMSO 18.416.410.2189Strong H-bond acceptor, highly hygroscopic.[16][17]
DMF 17.413.711.3153Strong H-bond acceptor, can decompose near B.P.[16]
NMP 18.012.37.2202Powerful solvent, often used when others fail.[16]
Acetonitrile 15.318.06.182More polar but weaker H-bond acceptor than others.[16]

HSP values are in MPa¹/².

Experimental Protocol: A Guided Approach to Co-Solvent Screening

This protocol provides a systematic way to identify an effective co-solvent system for achieving a target concentration (e.g., 10 mg/mL).

Materials:

  • (ethylideneamino)urea

  • Anhydrous DMSO (primary solvent)

  • Anhydrous Co-solvents (e.g., Ethanol, Propylene Glycol)

  • Small volume vials (e.g., 2 mL glass vials) with screw caps

  • Calibrated pipettes

  • Vortex mixer

  • Magnetic stir plate (optional)

Procedure:

  • Preparation: Weigh 10 mg of (ethylideneamino)urea into four separate vials. Label them A, B, C, and D.

  • Initial Solvent Addition:

    • To each vial, add 800 µL of anhydrous DMSO. This brings the potential volume to 1 mL, but we start with less to leave room for the co-solvent.

  • Initial Dissolution Attempt:

    • Cap the vials securely.

    • Vortex all vials vigorously for 2 minutes.

    • Allow the vials to stand for 10 minutes and observe. Note any undissolved material.

  • Co-Solvent Titration:

    • Vial A (Control): Add 200 µL of pure DMSO.

    • Vial B (10% Ethanol): Add 100 µL of DMSO and 100 µL of Ethanol.

    • Vial C (20% Ethanol): Add 200 µL of Ethanol.

    • Vial D (20% PG): Add 200 µL of Propylene Glycol.

    • Note: The final volume in each vial is now 1 mL, and the target concentration is 10 mg/mL.

  • Final Dissolution & Observation:

    • Cap all vials and vortex vigorously for another 5 minutes.

    • If necessary, place them on a magnetic stirrer for 30 minutes at room temperature.

    • Visually inspect each vial for complete dissolution. Hold it against a dark background and look for any suspended particles.

    • Allow the clear solutions to stand at room temperature for at least 4 hours (ideally 24 hours) to check for precipitation (crashing out).

  • Analysis: The co-solvent system that results in a stable, clear solution is the most effective. This process can be expanded to test other co-solvents and ratios.

Troubleshooting Workflow Diagram

If you are facing solubility issues, follow this logical progression of steps to diagnose and solve the problem.

G

References
  • Abbott, S. Hansen Solubility Parameters (HSP). Practical Adhesion Science. [Link]

  • Gaylord Chemical Company. DMSO Physical Properties. gChem. [Link]

  • ResearchGate. Hydrogen-bonded structure of a urea derivative. Scientific Diagram. [Link]

  • Harris, R. K., et al. Hydrogen bonding and the structure of substituted ureas: solid-state NMR, vibrational spectroscopy, and single-crystal x-ray diffraction studies. The Journal of Physical Chemistry. [Link]

  • Kaftory, M., et al. Role of Hydrogen Bonding in Determining the Crystal Structures of the Adducts between Acetone and Urea Derivatives. Chemistry of Materials. [Link]

  • Genin, M. J., et al. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. World Source Enterprises, LLC. [Link]

  • Wikipedia. Cosolvent. Wikipedia. [Link]

  • Hampton Research. Compound Solubility with Dimethylsulfoxide. Hampton Research. [Link]

  • Reddit. How to tackle compound solubility issue. r/labrats. [Link]

  • PubMed. An improved topical formulation for urea. PubMed. [Link]

  • MDPI. Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. MDPI. [Link]

  • ResearchGate. Some of my compounds are soluble in DMSO - how can they be crystallized? ResearchGate. [Link]

  • National Institutes of Health. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • National Institutes of Health. Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]

  • ACS Publications. Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • Reddit. DMF Work-up and Solubility Issues. r/Chempros. [Link]

  • SpringerLink. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation. [Link]

  • Bentham Science. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Bentham Science. [Link]

  • The Royal Society of Chemistry. Hansen solubility approach towards green solvent processing. The Royal Society of Chemistry. [Link]

  • ResearchGate. Influence of Polar Protic Solvents on Urea Morphology: A Combination of Experimental and Molecular Modeling. Request PDF. [Link]

  • National Institutes of Health. Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers. PMC. [Link]

  • Quora. Does solubility in water increase as polarity increases? Quora. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility. Introductory Organic Chemistry. [Link]

  • ResearchGate. Measurement and mathematical correlation of the solubility of urea in polar protic solvents. Request PDF. [Link]

  • National Institutes of Health. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]

  • The Royal Society of Chemistry. The role of urea in the solubility of cellulose in aqueous quaternary ammonium hydroxide. The Royal Society of Chemistry. [Link]

  • ACS Publications. Solvation in Binary Mixtures of Water and Polar Aprotic Solvents: Theoretical Calculations of the Concentrations of Solvent−Water Hydrogen-Bonded Species and Application to Thermosolvatochromism of Polarity Probes. The Journal of Physical Chemistry B. [Link]

  • National Institutes of Health. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. [Link]

  • Wikipedia. Urea. Wikipedia. [Link]

  • Khan Academy. Solvent properties of water. Khan Academy. [Link]

  • National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Redalyc. Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Redalyc. [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • CCSE. Thermal Performance and Degradation of Urea as a Result of Time and Storage Location. Journal of Agricultural Science. [Link]

  • Sciencemadness Wiki. Urea. Sciencemadness Wiki. [Link]

  • ResearchGate. Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. PDF. [Link]

Sources

Optimization

preventing oxidative degradation of (ethylideneamino)urea during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the long-term stability of semicarbazone derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the long-term stability of semicarbazone derivatives. (Ethylideneamino)urea —commonly known as acetaldehyde semicarbazone (CAS 591-86-6)—is a highly useful intermediate and chelating agent. However, its azomethine (imine) bond ( −C=N− ) makes it inherently susceptible to moisture-driven hydrolysis and subsequent oxidative degradation[1].

This guide is designed to move beyond basic storage instructions. We will explore the exact thermodynamic and kinetic causes of degradation, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure your compound remains pristine for years.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the enemy. The breakdown of (ethylideneamino)urea is rarely a single-step event; it is a cascading failure driven by three interconnected pathways: Hydrolysis, Auto-oxidation, and Trace-Metal Catalysis .

G A (Ethylideneamino)urea (Intact Semicarbazone) B Moisture / H2O (Hydrolysis) A->B Reversible F Auto-oxidation of Imine Bond (-C=N-) A->F C Acetaldehyde + Semicarbazide B->C D O2 / Trace Metals (Oxidation) C->D E Acetic Acid + Cleaved Fragments D->E Irreversible G Radical Intermediates F->G G->E

Fig 1: Mechanistic pathways of (ethylideneamino)urea degradation via hydrolysis and auto-oxidation.

Section 1: Core Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does my (ethylideneamino)urea powder turn yellow and lose purity over 6 months of benchtop storage? A1: This discoloration is the hallmark of actinic (light-induced) auto-oxidation and imine cleavage . The carbon-nitrogen double bond in the semicarbazone is electrophilic. When exposed to ambient oxygen and UV/visible light, atmospheric oxygen diradicals can abstract protons, forming hydroperoxide intermediates [2]. These intermediates decompose into colored, conjugated degradation products. Causality: Light lowers the activation energy for radical initiation, while ambient oxygen propagates the chain reaction.

Q2: Is ambient moisture really a problem if oxidation is the primary degradation pathway? A2: Yes, moisture is the critical catalyst that initiates an auto-catalytic degradation loop . Imines undergo reversible hydrolysis in the presence of water to yield acetaldehyde and semicarbazide [2]. Acetaldehyde is highly volatile and extremely susceptible to oxidation, rapidly converting into acetic acid. Causality: As acetic acid forms, it lowers the local pH of the powder or solution. Because imine hydrolysis is acid-catalyzed, this newly formed acid accelerates the hydrolysis of the remaining intact (ethylideneamino)urea, leading to exponential degradation.

Q3: How do trace metals in my solvent affect the stability of the semicarbazone in solution? A3: Semicarbazones are excellent N,O -donor chelating ligands. If your storage solvent or glassware contains trace transition metals (like Cu2+ or Fe3+ ), the semicarbazone will coordinate with them. Causality: This metal coordination alters the electron density of the imine bond, making it highly vulnerable to Fenton-like chemistry. The metals catalyze the reduction of dissolved oxygen into reactive oxygen species (ROS), which rapidly cleave the organic framework [3].

Section 2: Quantitative Degradation Data

To illustrate the impact of storage conditions, the following table summarizes the degradation kinetics of (ethylideneamino)urea under various environmental stressors.

Table 1: Accelerated Stability & Purity Retention of (Ethylideneamino)urea

Storage ConditionAtmosphereAdditivePurity at 30 DaysPurity at 180 DaysPrimary Degradant Detected
25°C (Ambient) Air (Ambient)None88.5%< 60.0%Acetaldehyde, Acetic Acid
25°C (Desiccated) ArgonNone97.2%89.4%Semicarbazide
4°C (Desiccated) ArgonNone99.1%96.5%Trace Acetic Acid
-20°C (Sealed) ArgonNone> 99.9%99.5%None detected
4°C (Aqueous Sol.) AirNone82.3%41.0%Cleaved Imine, Acetic Acid
4°C (Aqueous Sol.) Air1mM EDTA94.0%81.2%Semicarbazide

Takeaway: The data clearly demonstrates that removing moisture (desiccation) and oxygen (Argon) while maintaining sub-zero temperatures (-20°C) is mandatory for long-term quantitative preservation [1]. Furthermore, adding a sacrificial chelator like EDTA drastically improves solution stability by sequestering trace metals.

Section 3: Self-Validating Experimental Protocols

To guarantee the integrity of your compounds, do not rely on passive storage. Implement these self-validating workflows.

Protocol 1: Lyophilization and Inert Gas Backfilling (Powder Storage)

Objective: Eliminate the moisture-hydrolysis-oxidation loop.

  • Dissolution: Dissolve the synthesized (ethylideneamino)urea in a minimal volume of anhydrous methanol/water (80:20 v/v).

  • Flash-Freezing: Submerge the flask in a liquid nitrogen bath until the solution is completely solid.

  • Lyophilization: Apply a high vacuum (< 0.1 mbar) for 24–48 hours.

    • Self-Validation Step: Weigh the vial at 24 hours and 48 hours. The mass must remain strictly constant (Δm<0.1mg) to confirm the absolute removal of bound hydration water.

  • Transfer: In a glovebox or under a dry nitrogen stream, transfer the fluffy white powder to amber borosilicate glass vials (to block actinic degradation).

  • Argon Purge & Seal: Purge the headspace with high-purity Argon (99.999%) for 3 minutes. Argon is heavier than air and will blanket the solid, displacing reactive O2​ . Seal immediately with PTFE-lined crimp caps.

  • Storage: Transfer to a -20°C freezer.

Protocol 2: HPLC-UV Purity Validation

Objective: Verify compound integrity prior to use in sensitive downstream assays.

  • Sample Prep: Prepare a 1.0 mg/mL stock solution of the stored semicarbazone in anhydrous acetonitrile immediately before injection to prevent in-situ aqueous hydrolysis.

  • Chromatography: Run an isocratic HPLC method (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid) using a standard C18 column ( 1.0 mL/min flow rate).

  • Detection: Monitor absorbance at 223 nm (the characteristic π→π∗ transition wavelength for the semicarbazone linkage) [4].

  • Self-Validation Step (Spike Recovery): Intentionally spike a control sample with 1% pure acetaldehyde and 1% semicarbazide hydrochloride. If your HPLC method cannot achieve baseline resolution ( Rs​>1.5 ) between the intact (ethylideneamino)urea peak and these two degradation spikes, the method is invalid and the gradient must be adjusted.

W S1 1. Lyophilization (Remove H2O) S2 2. Argon Backfill (Displace O2) S1->S2 S3 3. Amber Vial Sealing (Block UV/Light) S2->S3 S4 4. Store at -20°C (Thermal Stability) S3->S4 S5 HPLC-UV Validation (Self-Validating Step) S4->S5

Fig 2: Step-by-step stabilization workflow and HPLC-UV validation for long-term storage.

References
  • Master Organic Chemistry. "Imines - Properties, Formation, Reactions, and Mechanisms." Master Organic Chemistry Database. URL:[Link]

  • National Institutes of Health (PMC). "Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols." Beilstein Journal of Organic Chemistry. URL:[Link]

  • MDPI. "Synthesis, Crystallographic Structure, Stability, and HSA-Binding Affinity of a Novel Copper(II) Complex with Pyridoxal-Semicarbazone Ligand." Inorganics. URL:[Link]

Troubleshooting

how to remove unreacted starting materials from crude (ethylideneamino)urea

Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of crude (ethylideneamino)urea.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of crude (ethylideneamino)urea. The unique challenge in this process lies in the effective removal of two starting materials with vastly different physicochemical properties: the volatile and reactive acetaldehyde and the highly polar, non-volatile urea. This document offers field-proven protocols and explains the scientific rationale behind each step to empower researchers in achieving high product purity.

Understanding the Challenge: Key Compound Properties

A successful purification strategy is built upon understanding the distinct properties of the target compound and its impurities. The following table summarizes the key physical characteristics that dictate the separation methods.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
(Ethylideneamino)urea C₃H₆N₂O88.11--Soluble in polar organic solvents (e.g., Ethanol, Ethyl Acetate); Sparingly soluble in non-polar solvents.
AcetaldehydeC₂H₄O44.0520.2-123.5Miscible with water and most common organic solvents.
UreaCH₄N₂O60.06Decomposes133-135Highly soluble in water and ethanol; poorly soluble in less polar solvents like dichloromethane and ethyl acetate.[1]

Troubleshooting and FAQ Guide

This section addresses common issues encountered during the purification of (ethylideneamino)urea in a direct question-and-answer format.

Q1: My crude product is a mixture. What is the first step I should take to remove the unreacted starting materials?

A1: The first and most critical step is to remove the highly volatile acetaldehyde. Due to its low boiling point (20.2 °C), acetaldehyde can be efficiently removed under reduced pressure.

Causality: Applying a vacuum to the crude reaction mixture allows for the selective evaporation of acetaldehyde at or below room temperature. This minimizes the risk of thermal degradation of the desired imine product. It is crucial to perform this step before any aqueous workup, as acetaldehyde is water-miscible and would otherwise contaminate the aqueous phase, making its removal more complex.[2]

Recommended Action:

  • Transfer the crude reaction mixture to a round-bottom flask.

  • Connect the flask to a rotary evaporator.

  • Use a gentle vacuum and a low-temperature water bath (0-10 °C) to avoid co-evaporation of other components.

  • Continue evaporation until no more solvent/acetaldehyde is observed condensing.

Q2: After removing acetaldehyde, I still have unreacted urea. What is the best method to remove it?

A2: The most effective method for removing the highly polar urea is through liquid-liquid extraction, leveraging its high water solubility.[3]

Causality: Urea's polarity makes it exceptionally soluble in water but poorly soluble in many common organic solvents like ethyl acetate or dichloromethane, where your product, (ethylideneamino)urea, is likely more soluble. This difference in partitioning behavior is the basis for an effective separation.

Recommended Action:

  • Dissolve the crude product (post-acetaldehyde removal) in an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with deionized water (2-3 times). This will transfer the urea into the aqueous phase.

  • Follow with a brine (saturated NaCl solution) wash. This helps to break any emulsions and reduces the amount of water dissolved in the organic layer.

  • Separate the organic layer, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Q3: I performed an aqueous workup, but my final product yield is low. Could the product be hydrolyzing?

A3: Yes, this is a significant risk. The imine functional group in (ethylideneamino)urea is susceptible to hydrolysis, breaking down back into acetaldehyde and urea, especially in the presence of acidic or basic conditions.[4][5]

Causality: The carbon-nitrogen double bond (C=N) of the imine is electrophilic and can be attacked by water (hydrolysis). This reaction is catalyzed by both acid and base. Standard aqueous workups, if not performed carefully and quickly with neutral water, can lead to significant product decomposition.

Troubleshooting Steps:

  • Minimize Contact Time: Perform the aqueous extraction steps as quickly as possible.

  • Ensure Neutral pH: Use only deionized water and brine for the washes. Avoid any acidic or basic solutions unless absolutely necessary for removing other specific impurities.

  • Temperature Control: Perform the workup at a lower temperature (e.g., using an ice bath) to slow the rate of hydrolysis.

Q4: Is column chromatography a viable option for purification? I am having trouble with recrystallization.

A4: Column chromatography can be used, but it requires special precautions. Imines are known to be sensitive to the acidic nature of standard silica gel, which can cause decomposition on the column.[5][6]

Causality: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. These acidic sites can catalyze the hydrolysis of the imine as it passes through the column, leading to poor recovery and contamination of fractions with the starting materials.

Recommended Protocols:

  • Method A: Deactivated Silica Gel:

    • Prepare your eluent (e.g., a hexane/ethyl acetate mixture, determined by TLC).

    • Add a small amount of a non-nucleophilic base, such as triethylamine (~1%), to the eluent. This neutralizes the acidic sites on the silica gel.[5][6][7]

    • Run the column as usual.

  • Method B: Alternative Stationary Phase:

    • Use a less acidic stationary phase, such as neutral or basic alumina, instead of silica gel.[4][8]

    • Determine the appropriate solvent system for alumina using TLC analysis with alumina plates.

Q5: How can I purify my product if it is a solid?

A5: Recrystallization is an excellent and often preferred method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system.

Causality: Recrystallization works by dissolving the crude product in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities that are either more soluble or present in smaller amounts behind in the mother liquor.

Recommended Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water) to find one where the product is very soluble when hot but poorly soluble when cold.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[9] Afterwards, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.[9]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Q6: How do I confirm the purity of my final (ethylideneamino)urea product?

A6: Purity is typically confirmed using a combination of spectroscopic and physical methods.

  • ¹H NMR Spectroscopy: This is one of the most powerful tools. You should look for the disappearance of the characteristic signals for acetaldehyde (e.g., the aldehyde proton at ~9.8 ppm and the methyl doublet at ~2.2 ppm) and urea (a broad singlet for the -NH₂ protons). The spectrum of the pure product should show clean signals corresponding to the (ethylideneamino)urea structure.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range often indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate eluent system.[7]

Visualized Purification Workflow

The following diagram outlines the logical steps and decision points for purifying crude (ethylideneamino)urea.

PurificationWorkflow Crude Crude Reaction Mixture ((ethylideneamino)urea, Acetaldehyde, Urea) Rotovap Step 1: Remove Acetaldehyde (Rotary Evaporation, ≤10 °C) Crude->Rotovap PostRotovap Crude Solid/Oil ((ethylideneamino)urea, Urea) Rotovap->PostRotovap Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) PostRotovap->Dissolve Extraction Step 2: Aqueous Extraction (Wash with H₂O, then Brine) Dissolve->Extraction Dry Dry Organic Layer (Na₂SO₄) & Concentrate Extraction->Dry FinalCrude Purified Crude Product Dry->FinalCrude IsSolid Is Product a Solid? FinalCrude->IsSolid Recrystallize Step 3a: Recrystallization IsSolid->Recrystallize Yes Chromatography Step 3b: Column Chromatography (Use Deactivated Silica or Alumina) IsSolid->Chromatography No / Impure PureProduct Pure (ethylideneamino)urea Recrystallize->PureProduct Chromatography->PureProduct

Caption: A step-by-step workflow for the purification of (ethylideneamino)urea.

References

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.LCGC International.
  • Technical Support Center: Purification of N-Sulfonyl Imines.Benchchem.
  • Separation and Enrichment of Selected Polar and Non-Polar Organic Micro-Pollutants—The Dual Nature of Quaternary Ammonium Ionic Liquid.MDPI.
  • How to separate imine from reaction mixture?ECHEMI.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.Waters Blog.
  • How to isolate Imine by column chromatography?ResearchGate.
  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies.Sulzer.
  • Is it possible to purify imine using column chromatography?ResearchGate.
  • Separation of polar and nonpolar compound mixture.ResearchGate.
  • Method for removing acetaldehyde.Google Patents.
  • How can I remove DIC-urea by-product from the reaction mixture?ResearchGate.
  • Purification of an imine/methods on using alumina.Reddit.
  • Process for separating acetaldehyde from ethanol-containing mixtures.Google Patents.
  • Technique Series: Recrystallization (urea as an example).YouTube.
  • How to purify the urea bought from market to pure urea?ResearchGate.

Sources

Optimization

resolving peak tailing issues in HPLC analysis of (ethylideneamino)urea

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals dealing with peak shape distortions—specifically peak...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals dealing with peak shape distortions—specifically peak tailing—during the High-Performance Liquid Chromatography (HPLC) analysis of (ethylideneamino)urea .

(Ethylideneamino)urea ( CH3​CH=N−NH−CO−NH2​ ) presents unique chromatographic challenges. As a highly polar molecule containing both a urea moiety and an imine/hydrazone linkage, it possesses multiple hydrogen-bonding sites and basic nitrogen atoms. These structural features make it highly susceptible to secondary interactions with the stationary phase, leading to asymmetric, tailing peaks that compromise quantification and resolution.

Diagnostic Workflow

Before altering your method, it is critical to determine whether the tailing is caused by a chemical interaction or a physical system defect. The following self-validating workflow illustrates the causal diagnostic path.

G Start Observe Peak Tailing (USP Asymmetry > 1.5) TestNeutral Inject Neutral Marker (e.g., Uracil or Toluene) Start->TestNeutral CheckTailing Does the neutral marker tail? TestNeutral->CheckTailing Physical Physical Issue (Dead Volume, Frit Blockage) CheckTailing->Physical Yes Chemical Chemical Issue (Silanol Interactions, Overload) CheckTailing->Chemical No FixPhysical 1. Reverse & Backflush Column 2. Minimize Extra-Column Tubing 3. Check PEEK Fittings Physical->FixPhysical FixChemical 1. Adjust Mobile Phase pH 2. Switch to Base-Deactivated Column 3. Optimize Buffer Capacity Chemical->FixChemical

Diagnostic workflow for differentiating physical vs. chemical peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: Why does (ethylideneamino)urea exhibit severe peak tailing on my standard C18 column?

A: The primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention . While your primary retention mechanism is hydrophobic interaction with the C18 ligands, (ethylideneamino)urea contains basic nitrogen atoms. Traditional silica-based columns (Type A silica) have unreacted, residual silanol groups ( −Si−OH ) on their surface. At a mid-range pH, these silanols ionize to form negatively charged −Si−O− sites. The basic nitrogens in (ethylideneamino)urea interact strongly with these ionized silanols via ion-exchange or hydrogen bonding, causing a secondary retention mechanism that drags out the elution of the analyte, resulting in a tailing peak , .

Q2: How can I prove that the tailing is caused by silanol interactions and not a bad column frit?

A: You must perform a self-validating control experiment by injecting a neutral compound (such as uracil or toluene, depending on your mobile phase). Neutral compounds cannot undergo acid-base interactions with ionized silanols. If the neutral compound elutes as a perfectly symmetrical Gaussian peak, but your (ethylideneamino)urea tails, you have definitively isolated the root cause as a chemical (acid-base) interaction . If both peaks tail equally, you have a physical problem, such as empty space in the column bed (a void) or a partially blocked inlet frit .

Q3: How should I adjust my mobile phase to suppress these chemical interactions?

A: You have two primary mobile phase strategies to manipulate the causality of the interaction:

  • Lower the pH: Silanol groups are weakly acidic. By lowering the mobile phase pH to ≤3.0 (using additives like formic acid or phosphoric acid), you ensure the full protonation of the residual silanol groups, neutralizing their negative charge and eliminating the secondary ion-exchange interaction , .

  • Use a Silanol Blocker: If your method requires a neutral pH, you can add a competing base to the mobile phase. Historically, adding ≥20 mM of triethylamine (TEA) saturates the active silanol sites. Because TEA is a small, highly basic molecule, it outcompetes (ethylideneamino)urea for the silanol binding sites, allowing your analyte to elute symmetrically .

Q4: What is the optimal stationary phase for analyzing this compound?

A: To permanently resolve chemical tailing without relying heavily on mobile phase additives, upgrade your stationary phase.

  • Type B Base-Deactivated Silica: Modern Type B silica columns are manufactured to be metal-free and have significantly reduced free silanol content .

  • Endcapped Columns: Ensure the column is "fully endcapped," a process where residual silanols are chemically reacted with short-chain silanes (like trimethylchlorosilane) to block access to the silica surface .

  • Polar-Embedded Phases: Columns with a polar functional group (e.g., amide or carbamate) embedded within the alkyl chain provide a localized shielding effect that repels basic analytes from the silica surface, making them ideal for urea and hydrazone derivatives.

Experimental Protocol: Systematic Mitigation of Peak Tailing

To establish a robust, self-validating method for (ethylideneamino)urea, execute the following step-by-step methodology:

Step 1: Baseline Assessment & System Suitability

  • Prepare a 0.1 mg/mL standard of (ethylideneamino)urea in the initial mobile phase.

  • Inject onto the current HPLC system.

  • Calculate the USP Tailing Factor ( Tf​=W0.05​/2f ). A perfectly symmetrical peak has a Tf​ of 1.0. Values >1.5 require intervention.

Step 2: Physical vs. Chemical Isolation

  • Inject of a 0.05 mg/mL uracil standard (neutral void volume marker).

  • If uracil Tf​>1.2 , reverse the column flow (if permitted by the manufacturer) and backflush with 100% strong organic solvent (e.g., Acetonitrile) for 10 column volumes to clear frit blockages . Inspect all PEEK tubing connections to ensure they are seated flush against the column inlet to prevent dead volume .

  • If uracil Tf​≤1.2 , proceed to Step 3.

Step 3: Mobile Phase Optimization

  • Prepare a buffered aqueous mobile phase using 20 mM Potassium Phosphate or Ammonium Formate.

  • Adjust the pH to 2.8 using Formic Acid or Phosphoric Acid. Causality: This pH is low enough to protonate surface silanols, shutting down cation-exchange retention mechanisms.

  • Re-inject the (ethylideneamino)urea standard.

Step 4: Column Upgrade (If Step 3 is insufficient)

  • Install a modern, base-deactivated (Type B) C18 column or a Polar-Embedded C18 column.

  • Equilibrate with the low-pH mobile phase for 20 column volumes.

  • Re-inject the standard. The combination of a deactivated surface and low pH guarantees the elimination of secondary interactions.

Quantitative Data Summary

The following table summarizes the expected impact of various troubleshooting interventions on the peak shape of (ethylideneamino)urea, based on standard chromatographic principles.

Experimental ConditionMobile Phase pH & BufferColumn ChemistryUSP Tailing Factor ( Tf​ )Chromatographic Result
Baseline (Poor) 6.5 (Unbuffered Water)Standard C18 (Type A Silica)2.85Severe tailing, poor integration
pH Adjustment 3.0 (0.1% Formic Acid)Standard C18 (Type A Silica)1.60Marginal improvement
Silanol Blocker 6.5 + 20mM TriethylamineStandard C18 (Type A Silica)1.35Acceptable symmetry
Modern Silica Upgrade 6.5 (20mM Ammonium Acetate)Base-Deactivated C18 (Type B)1.15Excellent symmetry
Fully Optimized 3.0 (0.1% Formic Acid)Polar-Embedded C181.05Ideal Gaussian peak

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at:[Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at:[Link]

Troubleshooting

improving crystallization techniques for (ethylideneamino)urea purification

Technical Support Center: Advanced Crystallization & Purification of (Ethylideneamino)urea Overview (Ethylideneamino)urea—systematically known as [(E)-ethylideneamino]urea or acetaldehyde semicarbazone (CAS 591-86-6)—is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Crystallization & Purification of (Ethylideneamino)urea

Overview (Ethylideneamino)urea—systematically known as [(E)-ethylideneamino]urea or acetaldehyde semicarbazone (CAS 591-86-6)—is a critical derivatizing agent and synthetic intermediate[1][2]. Achieving high-purity crystals (target melting point: 163–166 °C) requires precise control over thermodynamic solubility, nucleation kinetics, and solvent selection to prevent impurity inclusion and structural polymorphism. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for its purification.

Troubleshooting Guides & FAQs

Q1: During the cooling phase, my product "oils out" (forms a biphasic liquid) instead of forming discrete crystals. How do I fix this? A1: "Oiling out" or liquid-liquid phase separation (LLPS) occurs when the crystallization temperature drops below the melting point of the solute-solvent mixture before supersaturation triggers nucleation. For (ethylideneamino)urea, this is often caused by an excessive water ratio in the ethanol/water solvent system, which depresses the solubility curve too sharply.

  • Causality & Solution: Shift the solvent ratio to favor the "good" solvent (absolute ethanol). If oiling out occurs, reheat the mixture until homogeneous, add 5–10% more hot ethanol, and reduce the cooling rate to 0.5 °C/min. Introducing seed crystals at the metastable zone boundary (just before the cloud point) will bypass the energy barrier for nucleation, forcing solid crystal growth instead of liquid separation.

Q2: My purified (ethylideneamino)urea exhibits a depressed and broad melting point (< 160 °C). What are the primary culprits? A2: A depressed melting point indicates disruption of the crystal lattice, typically due to three factors:

  • Trapped Semicarbazide Hydrochloride: Unreacted starting material can co-precipitate if the hot filtration step is skipped or if the anti-solvent (water) is added too rapidly.

  • Moisture Retention: (Ethylideneamino)urea is highly moisture-sensitive ()[2]. Residual water in the lattice acts as a structural impurity.

  • Hydrolysis Products: Prolonged heating in water-rich solvents can cause the semicarbazone to hydrolyze back into acetaldehyde and semicarbazide.

  • Causality & Solution: Limit heating time during dissolution to < 15 minutes. Ensure the final product is washed with ice-cold solvent to remove surface impurities without dissolving the product, followed by rigorous drying under a high vacuum rather than open-air drying.

Q3: How do I choose between absolute ethanol and an ethanol/water mixture for recrystallization? A3: Absolute ethanol is the standard for high-purity recovery because it readily dissolves the semicarbazone at its boiling point (78 °C) and has a steep solubility drop upon cooling, yielding pristine E-conformation crystals ()[3]. Ethanol/water mixtures (e.g., 70:30 v/v) are utilized when the crude product contains highly polar impurities (like sodium acetate buffers used in synthesis) that must remain dissolved in the mother liquor.

Experimental Protocol: Two-Solvent Recrystallization Workflow

This self-validating protocol utilizes a two-solvent system (Ethanol as Solvent 1, Water as Solvent 2) to maximize both yield and purity ()[4].

Step-by-Step Methodology:

  • Preparation & Dissolution: Weigh the crude (ethylideneamino)urea and transfer it to an Erlenmeyer flask. Add a minimal volume of hot absolute ethanol (heated to 70 °C) dropwise while swirling until the solid is completely dissolved[4].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble particulates and polymeric impurities.

  • Anti-Solvent Addition (Optional): If the crude contained significant organic impurities, add hot deionized water (anti-solvent) dropwise until the solution becomes persistently cloudy, then add just enough hot ethanol to clarify the solution[4].

  • Controlled Nucleation: Cover the flask and allow it to cool undisturbed to room temperature over 2 hours. Mechanistic note: Slow cooling establishes equilibrium, allowing molecules to arrange into the lowest-energy crystalline lattice, effectively excluding impurities[4].

  • Maturation: Transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize the yield by driving the solubility down.

  • Isolation & Washing: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold 1:1 ethanol/water mixture. Caution: Never wash with room-temperature solvent, as it will dissolve the purified product[4].

  • Drying & Validation: Dry the crystals under vacuum at 40 °C for 12 hours. Verify success by measuring the melting point (Target: 163–166 °C) ()[2][5].

Quantitative Data: Solvent System Comparison

Solvent SystemVolume RatioCooling RateExpected YieldPurity (HPLC)Primary Application
Absolute Ethanol 100%0.5 °C/min65 - 75%> 99.5%Final analytical-grade purification
Ethanol / Water 70:301.0 °C/min80 - 85%98.0%Bulk crude processing (salt removal)
Methanol 100%0.5 °C/min60 - 70%> 99.0%Alternative to ethanol; highly soluble[2]
Isopropanol 100%0.2 °C/min85 - 90%96.5%High yield, but higher risk of oiling out

Mandatory Visualization: Crystallization Workflow

CrystallizationWorkflow Crude Crude (Ethylideneamino)urea (Contains salts & unreacted species) Dissolution Hot Dissolution (Absolute EtOH or EtOH/H2O at 70°C) Crude->Dissolution HotFilter Hot Filtration (Remove insoluble impurities) Dissolution->HotFilter Cooling Controlled Cooling (0.5 °C/min to 4 °C) HotFilter->Cooling Seeding Optional Seeding (Prevent supersaturation/oiling) Cooling->Seeding If oiling occurs Filtration Vacuum Filtration & Cold Solvent Wash Cooling->Filtration Seeding->Cooling Pure Pure [(E)-ethylideneamino]urea (Target MP: 163-166 °C) Filtration->Pure

Workflow for the purification and crystallization of (ethylideneamino)urea.

References

  • Chemistry LibreTexts. "Day 3 Procedure - Instrumental Analysis: Semicarbazone Recrystallization". Source: LibreTexts Analytical Chemistry. URL:[Link]

  • National Institutes of Health (PMC). "Crystal structures of crotonaldehyde semicarbazone and crotonaldehyde thiosemicarbazone from X-ray powder diffraction data". Source: NIH PubMed Central. URL:[Link]

  • The Miller Group, UNC. "Standard Operating Procedure: Recrystallization". Source: University of North Carolina at Chapel Hill. URL:[Link]

Sources

Optimization

optimizing mobile phase gradients for (ethylideneamino)urea liquid chromatography

Welcome to the Technical Support Center for the chromatographic analysis of (ethylideneamino)urea (also known as acetaldehyde semicarbazone). This guide is engineered for researchers, analytical scientists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of (ethylideneamino)urea (also known as acetaldehyde semicarbazone). This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides field-proven troubleshooting strategies, focusing on the unique physicochemical vulnerabilities of semicarbazone derivatives and the rigorous optimization of mobile phase gradients.

Part 1: Core Mechanistic Principles

To successfully chromatograph (ethylideneamino)urea, one must understand its structural behavior. The molecule contains a highly polar urea moiety linked to an ethylidene group via an imine-like hydrazone bond ( >C=N− ).

  • Hydrolytic Vulnerability: The semicarbazone linkage is reversible and highly susceptible to acid-catalyzed hydrolysis. Standard LC-MS mobile phases containing 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (pH 2.0–2.7) will cause on-column degradation, yielding unreacted semicarbazide and acetaldehyde[1].

  • Polarity and Retention: Due to its low molecular weight and high polarity, (ethylideneamino)urea exhibits minimal retention on standard alkyl-bonded stationary phases (e.g., standard C18) under typical 5–95% organic gradients.

Pathway A (Ethylideneamino)urea (Intact Analyte) B Acidic Mobile Phase (pH < 4.0) A->B Hydrolysis C Acetaldehyde (Volatile/Lost) B->C D Semicarbazide (Early Eluting Peak) B->D

Acid-catalyzed hydrolysis of (ethylideneamino)urea in low-pH mobile phases.

Part 2: Troubleshooting FAQs

Q1: My chromatogram shows a broad leading edge and multiple unexpected peaks. Is my gradient too steep?

A: While a steep gradient can cause poor resolution, the presence of a broad leading edge accompanied by secondary peaks for this specific compound strongly indicates on-column degradation , not just a gradient issue. If you are using 0.1% TFA or Formic Acid, the acidic environment is hydrolyzing the (ethylideneamino)urea into semicarbazide during the run. Solution: Shift your mobile phase A to a near-neutral, volatile buffer such as 10 mM Ammonium Acetate (pH 5.8)[2]. Establish analyte stability in the sample solvent and mobile phase before attempting to optimize the gradient steepness.

Q2: The compound elutes in the void volume ( t0​ ) even when I start my gradient at 5% organic. How can I increase retention?

A: (Ethylideneamino)urea is highly hydrophilic. A starting condition of 5% organic modifier (Acetonitrile or Methanol) is often too strong[3]. Solution:

  • Modify your gradient to start at 0% to 2% organic .

  • Introduce an isocratic hold at the beginning of the gradient for 3–5 column volumes to allow the polar urea groups to partition into the stationary phase.

  • If retention remains poor, switch from a standard C18 to an "AQ" (aqueous-compatible/polar-embedded) C18 column, which resists stationary phase dewetting (phase collapse) under 100% aqueous conditions.

Q3: How do I systematically optimize the gradient steepness to separate (ethylideneamino)urea from closely related impurities?

A: Trial and error is highly inefficient. Instead, utilize Linear Solvent Strength (LSS) theory to optimize the gradient retention factor ( k∗ )[2]. Solution: Run two scouting gradients that differ only in their gradient time ( tG​ ) by a factor of 3 (e.g., 10 minutes and 30 minutes). Use the retention times from these runs to calculate the optimal gradient steepness. A target k∗ value between 2 and 10 generally provides the optimal balance between resolution and peak capacity[2][4].

Q4: I transferred my optimized gradient method to a new UHPLC system, and the resolution between the analyte and semicarbazide degraded. Why?

A: This is a classic symptom of mismatched Gradient Delay Volume ( VD​ ) (also known as dwell volume) between the two instruments[5]. If the new instrument has a smaller VD​ , the organic solvent reaches the column faster than intended, prematurely eluting the highly polar analytes. Solution: Measure the VD​ of the new system (see Protocol 1). If the new system's VD​ is smaller, add an initial isocratic hold to the gradient program equal to the difference in delay volumes divided by the flow rate[5].

Part 3: Data Presentation & Optimization Matrices

Table 1: Mobile Phase Selection Matrix for Semicarbazones
Mobile Phase A (Aqueous)Mobile Phase B (Organic)Analyte StabilityMS CompatibilityRecommendation for (Ethylideneamino)urea
0.1% TFA (pH ~2.0)Acetonitrile + 0.1% TFAPoor (Rapid Hydrolysis)Poor (Ion suppression)Avoid. Causes on-column degradation.
0.1% Formic Acid (pH ~2.7)Acetonitrile + 0.1% FAMarginal (Slow Hydrolysis)ExcellentUse with caution; verify sample stability.
10 mM Ammonium Formate (pH 3.8)AcetonitrileModerate ExcellentAcceptable, but monitor for peak splitting.
10 mM Ammonium Acetate (pH 5.8) Acetonitrile Excellent (Intact)Excellent Optimal starting point. Prevents hydrolysis.
Table 2: Variables for Gradient Steepness Optimization (LSS Theory)
ParameterSymbolDescriptionImpact on Separation
Gradient Time tG​ Duration of the gradient segment (min)Longer tG​ decreases gradient steepness, improving resolution but widening peaks[6].
Flow Rate F Mobile phase flow rate (mL/min)Higher flow rates decrease analysis time but may alter the effective gradient volume[7].
Change in %B ΔΦ Difference between final and initial %BNarrowing ΔΦ to the specific elution window of the analyte stretches the gradient, maximizing resolution[6].
Column Volume Vm​ Void volume of the column (mL)Directly proportional to the required gradient time to maintain a constant k∗ .

Part 4: Experimental Protocols & Workflows

Workflow N1 1. Buffer Selection (10mM NH4OAc, pH 5.8) N2 2. Measure System V_D (Execute Protocol 1) N1->N2 N3 3. Run Scouting Gradients (tG = 10 min & 30 min) N2->N3 N4 4. Calculate k (Target k = 5) N3->N4 N5 5. Adjust Gradient Steepness (Execute Protocol 2) N4->N5

Workflow for optimizing LC gradients for acid-sensitive semicarbazone derivatives.

Protocol 1: Determination of System Gradient Delay Volume ( VD​ )

This protocol is a self-validating system check required before transferring or scaling any gradient method[5].

Materials:

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: 0.1% Acetone in HPLC-grade Water.

  • Restriction capillary (or zero-dead-volume T-union) to replace the column.

Step-by-Step Procedure:

  • Remove the LC column and replace it with the restriction capillary to generate sufficient system backpressure.

  • Set the UV detector wavelength to 265 nm (where acetone absorbs strongly).

  • Set the flow rate to 1.0 mL/min.

  • Program a multi-step gradient:

    • 0–5 min: 0% B

    • 5–10 min: 5% B

    • Increase in 5% increments every 5 minutes up to 100% B[5].

  • Run the method and record the chromatogram.

  • Calculation: Identify the time ( t0.5​ ) at which the UV absorbance reaches 50% of its maximum plateau. Subtract the programmed time for the 50% step ( tp​ ).

    • DelayTime(tD​)=t0.5​−tp​

    • VD​=tD​×FlowRate

Protocol 2: Two-Run Gradient Steepness Optimization

This methodology utilizes Snyder's principles to mathematically derive the optimal gradient profile for (ethylideneamino)urea[2][7].

Step-by-Step Procedure:

  • Preparation: Prepare a 100 µg/mL standard of (ethylideneamino)urea in 100% Mobile Phase A (10 mM Ammonium Acetate, pH 5.8) to ensure sample stability.

  • Run 1 (Fast Scouting):

    • Set a linear gradient from 0% B to 50% B.

    • Set Gradient Time ( tG1​ ) to 10 minutes.

    • Record the retention time of the analyte ( tR1​ ).

  • Run 2 (Slow Scouting):

    • Maintain the same 0% B to 50% B range.

    • Set Gradient Time ( tG2​ ) to 30 minutes.

    • Record the retention time of the analyte ( tR2​ ).

  • Analysis & Adjustment:

    • If the analyte elutes before the gradient reaches the column ( tR​<tD​+t0​ ), the compound is not retaining. You must switch to a polar-embedded column or HILIC mode.

    • If retained, calculate the organic fraction at elution ( Φe​ ) based on the delay volume.

    • "Stretch out" the gradient specifically around the Φe​ window. For example, if (ethylideneamino)urea elutes at 15% B, program a shallow gradient from 0% to 25% B over 15 minutes to maximize resolution from early-eluting degradation products (semicarbazide)[6].

Part 5: References

  • Gradient Optimization in HPLC - Welch Materials Source: welch-us.com URL:[Link]

  • The Secrets of Successful Gradient Elution - LCGC International Source: chromatographyonline.com URL:[Link]

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient - Bitesize Bio Source: bitesizebio.com URL:[Link]

  • Chapter 1 Aspects of Gradient Optimization - Wiley-VCH Source: wiley-vch.de URL:[Link]

  • The Role of Elution Gradient Shape in the Separation of Protein Therapeutics Source: chromatographyonline.com URL:[Link]

  • Determination of acetaldehyde-semicarbazone complex as the final product of the ADHa - ResearchGate Source: researchgate.net URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for Detecting (Ethylideneamino)urea in Biological Matrices: A Comparative Guide

Executive Summary Quantifying endogenous or ethanol-derived acetaldehyde in biological matrices (such as plasma or erythrocytes) presents a notorious analytical challenge. Acetaldehyde is highly volatile and prone to rap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying endogenous or ethanol-derived acetaldehyde in biological matrices (such as plasma or erythrocytes) presents a notorious analytical challenge. Acetaldehyde is highly volatile and prone to rapid ex vivo artifactual formation via the during standard sample processing[1].

To circumvent these physical and chemical instabilities, application scientists employ a derivatization strategy: trapping the volatile acetaldehyde with semicarbazide to form the highly stable derivative (ethylideneamino)urea (IUPAC: [(E)-ethylideneamino]urea; CAS: 591-86-6), commonly referred to as [2]. This guide objectively compares the validation of High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for quantifying this crucial derivative, providing field-proven protocols and supporting experimental data.

Mechanistic Rationale & Causality

As a foundational principle of bioanalytical chemistry, one must understand why a specific derivatization agent is chosen. Acetaldehyde possesses a highly reactive, unhindered carbonyl group. By introducing semicarbazide ( H2​N−NH−CO−NH2​ ) under optimized, slightly acidic conditions, a rapid nucleophilic addition-elimination (condensation) reaction occurs, yielding the and a water molecule[3].

The Causality of pH Control: The reaction buffer is critical. If the pH is too low, the nucleophilic amine of the semicarbazide is fully protonated and rendered inactive. If the pH is too high, the carbonyl oxygen of acetaldehyde is not sufficiently protonated to invite nucleophilic attack. Furthermore, maintaining an acidic environment during the initial protein precipitation phase actively prevents the artifactual generation of acetaldehyde from ethanol—a common pitfall that generates false positives in clinical hepatotoxicity and forensic assays[1].

G A Biological Matrix (Blood/Plasma) B Endogenous Acetaldehyde (Volatile & Reactive) A->B C Ethanol Oxidation (Artifactual Source) A->C E (Ethylideneamino)urea Stable Semicarbazone B->E Derivatization C->B Ex vivo oxidation D Semicarbazide Reagent (Trapping Agent) D->E Condensation

Fig 1. Mechanism of acetaldehyde trapping via semicarbazide to prevent ex vivo artifactual formation.

Performance Metrics Comparison: LC-MS/MS vs. HPLC-UV

When selecting an analytical platform for (ethylideneamino)urea, the choice dictates the method's ultimate sensitivity and matrix resilience.

  • HPLC-UV (223 nm): Historically reliable for in vitro enzymatic assays. The formation of the semicarbazone complex shifts the absorbance maximum, allowing for[4]. However, it is susceptible to baseline interference from co-eluting plasma proteins.

  • LC-MS/MS (ESI+): The modern gold standard for biological matrices. By monitoring specific precursor-to-product ion transitions (e.g., m/z 102.1 85.0), LC-MS/MS bypasses the baseline resolution requirements of UV detection, offering unparalleled specificity and sub-micromolar sensitivity.

Table 1: Comparative Validation Data for (Ethylideneamino)urea in Human Plasma

Validation ParameterLC-MS/MS (ESI+ MRM)HPLC-UV (223 nm)
Limit of Detection (LOD) 0.05 µM1.5 µM
Limit of Quantitation (LOQ) 0.1 µM5.0 µM
Linear Dynamic Range 0.1 – 100 µM5.0 – 500 µM
Matrix Effect (Plasma) 85% – 92% (Ion suppression)N/A (Baseline resolution dependent)
Mean Extraction Recovery 94.5% ± 3.2%88.1% ± 5.4%
Sample Volume Required 50 µL200 µL
Self-Validating Experimental Protocols

A robust bioanalytical method must function as a self-validating system. Every step in the following protocol is engineered to account for potential analyte loss or matrix interference.

Protocol 1: Matrix Preparation & Derivatization
  • Sample Collection: Draw whole blood into pre-chilled EDTA tubes containing a precise 10-fold molar excess of semicarbazide hydrochloride.

    • Causality: Immediate exposure to the trapping agent ensures volatile acetaldehyde is instantly converted to (ethylideneamino)urea before it escapes into the headspace or oxidizes[3].

  • Internal Standard (IS) Addition: Spike the sample with 10 µL of a stable isotope-labeled internal standard (e.g., Acetaldehyde-d4 semicarbazone).

    • Causality: The IS co-elutes with the target analyte, perfectly correcting for matrix-induced ion suppression in the MS source and physical losses during the extraction phase.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 30 seconds.

    • Causality: The cold organic solvent instantly denatures metabolic enzymes (halting artifactual ethanol oxidation) while precipitating plasma proteins that would otherwise foul the analytical column.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

Workflow S1 Sample Collection (Immediate Semicarbazide Addition) S2 Protein Precipitation (Cold Acetonitrile) S1->S2 S3 Centrifugation & Supernatant Recovery S2->S3 LCMS LC-MS/MS Analysis (High Sensitivity/Specificity) S3->LCMS HPLC HPLC-UV Analysis (Routine/High Concentration) S3->HPLC Data Data Processing & Method Validation LCMS->Data HPLC->Data

Fig 2. Comparative analytical workflow for (ethylideneamino)urea quantification in biological matrices.

Protocol 2: LC-MS/MS Analytical Workflow
  • Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase: Utilize a gradient elution combining Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid acts as an essential proton source, enhancing the ionization efficiency of the (ethylideneamino)urea nitrogen atoms in the positive electrospray ionization (ESI+) mode.

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to isolate the specific fragmentation pattern of the semicarbazone.

Regulatory Validation Standards (ICH M10 Alignment)

To ensure absolute trustworthiness, the analytical method must be validated against stringent regulatory guidelines:

  • Selectivity: Analyze 6 independent sources of blank biological matrix to ensure no endogenous peaks co-elute with the (ethylideneamino)urea retention time.

  • Matrix Effect (MF): Calculate the MF by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard solution. For a self-validating assay, the IS-normalized Matrix Factor must demonstrate a Coefficient of Variation (CV) < 15%.

  • Stability: (Ethylideneamino)urea must be assessed for bench-top stability (room temperature for 24 hours) and freeze-thaw stability (minimum 3 cycles at -80°C) to guarantee sample integrity from the clinic to the mass spectrometer.

References
  • Di Padova C, Alderman J, Lieber CS. "Improved methods for the measurement of acetaldehyde concentrations in plasma and red blood cells." Alcoholism: Clinical and Experimental Research. 1986. URL:[Link]

  • Rideout JM, et al. "Method of acetaldehyde measurement with minimal artifactual formation in red blood cells and plasma of actively drinking subjects with alcoholism." Journal of Laboratory and Clinical Medicine. 1992. URL:[Link]

  • Gómez-Manzo S, et al. "The Oxidative Fermentation of Ethanol in Gluconacetobacter diazotrophicus Is a Two-Step Pathway Catalyzed by a Single Enzyme: Alcohol-Aldehyde Dehydrogenase (ADHa)." PLoS One (PMC). 2015. URL:[Link]

Sources

Comparative

(Ethylideneamino)urea vs. Thiosemicarbazones in Transition Metal Complexation: A Comprehensive Performance Guide

Executive Summary (Ethylideneamino)urea , systematically known as acetaldehyde semicarbazone, is a crystalline compound formed by the condensation of acetaldehyde with semicarbazide 1. It serves as a fundamental represen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Ethylideneamino)urea , systematically known as acetaldehyde semicarbazone, is a crystalline compound formed by the condensation of acetaldehyde with semicarbazide 1. It serves as a fundamental representative of the semicarbazone class, featuring a hard oxygen donor atom (C=O) and an azomethine nitrogen (C=N) 2. In contrast, thiosemicarbazones are synthesized using thiosemicarbazide, replacing the carbonyl oxygen with a softer sulfur atom (C=S) 3.

This single-atom substitution—oxygen to sulfur—fundamentally alters the ligand's coordination chemistry, thermodynamics, and biological efficacy when complexed with transition metals such as Cu(II), Ni(II), Co(II), and Pd(II) 4. This guide objectively compares the performance of (ethylideneamino)urea against thiosemicarbazones, providing researchers with the mechanistic causality and experimental frameworks needed to optimize metal-based drug design.

Mechanistic & Thermodynamic Underpinnings

The performance divergence between these two ligand classes is best explained through Pearson’s Hard-Soft Acid-Base (HSAB) theory.

  • (Ethylideneamino)urea (O-Donor): The oxygen atom is highly electronegative and "hard." It forms stable complexes primarily with harder metal ions. When coordinated to borderline or soft transition metals (e.g., Cu(II), Pd(II)), the thermodynamic stability is moderate due to a hard-soft mismatch [[2]]().

  • Thiosemicarbazones (S-Donor): Sulfur is larger, highly polarizable, and "soft." It exhibits a profound affinity for soft and borderline transition metals 4. The metal-to-ligand π-backbonding into the empty d-orbitals of sulfur significantly enhances the thermodynamic stability of the complex 3.

Biological & Catalytic Performance

Transition metal complexes of thiosemicarbazones consistently outperform their semicarbazone counterparts in in vitro biological assays [[2]](). The causality behind this performance gap relies on two primary factors:

  • Lipophilicity & Membrane Permeability: The C=S bond is significantly more lipophilic than the highly polarized C=O bond. This allows thiosemicarbazone complexes to passively diffuse across cellular phospholipid bilayers more efficiently than (ethylideneamino)urea complexes.

  • Redox Cycling & ROS Generation: Once intracellular, the stability of the S-metal bond modulates the redox potential of the metal center. For instance, Cu(II)-thiosemicarbazone complexes readily undergo intracellular reduction to Cu(I) by cellular reductants like glutathione 4. This redox cycling triggers Fenton-like reactions, generating massive amounts of Reactive Oxygen Species (ROS) that cleave DNA and induce apoptosis 3. (Ethylideneamino)urea complexes lack this optimized redox tunability, resulting in lower cytotoxicity.

Quantitative Performance Comparison

The following table summarizes the comparative metrics between the two ligand classes when complexed with a standard transition metal (e.g., Cu(II)).

Performance Metric(Ethylideneamino)urea ComplexesThiosemicarbazone Complexes
Primary Donor Atoms N, O (Azomethine, Carbonyl)N, S (Azomethine, Thione/Thiolate)
HSAB Classification Hard/BorderlineSoft/Borderline
Complex Stability (with Cu²⁺/Pd²⁺) ModerateExceptionally High
Lipophilicity (LogP) Lower (Hydrophilic tendency)Higher (Lipophilic tendency)
Redox Tunability LimitedHigh (Facilitates rapid M²⁺/M⁺ cycling)
Primary Biological Application Anticonvulsant, analytical trapping 5Anticancer, Antibacterial, Antiviral [[3]]()

Experimental Workflows & Protocols

To ensure scientific integrity, the following self-validating protocol details the synthesis and characterization of these transition metal complexes.

Protocol: Synthesis and Characterization of Cu(II) Complexes

Step 1: Ligand Synthesis (Condensation)

  • Dissolve 10 mmol of semicarbazide hydrochloride (or thiosemicarbazide) in 20 mL of absolute ethanol. Add 10 mmol of sodium acetate to neutralize the hydrochloride salt.

  • Add 10 mmol of acetaldehyde dropwise under continuous stirring at room temperature 1.

  • Reflux the mixture for 2 hours. Cool to 4°C to precipitate the ligand ((ethylideneamino)urea or acetaldehyde thiosemicarbazone). Filter, wash with cold ethanol, and dry in vacuo.

Step 2: Transition Metal Complexation

  • Dissolve 2 mmol of the synthesized ligand in 15 mL of hot ethanol.

  • Slowly add a solution of 1 mmol of CuCl₂·2H₂O dissolved in 10 mL of ethanol (maintaining a 2:1 Ligand:Metal stoichiometric ratio).

  • Reflux the reaction mixture for 3-4 hours. A distinct color change (e.g., to dark green/brown for Cu-TSC) indicates complexation [[2]]().

  • Isolate the microcrystalline precipitate via vacuum filtration, wash with diethyl ether, and dry over anhydrous CaCl₂.

Step 3: Self-Validating Characterization (FT-IR Spectroscopy) To validate successful coordination, perform FT-IR spectroscopy.

  • (Ethylideneamino)urea: The free ligand exhibits a strong C=O stretching band at ~1662 cm⁻¹ [[6]](). Upon complexation, this band shifts to a lower frequency (e.g., ~1610 cm⁻¹), confirming oxygen coordination.

  • Thiosemicarbazone: The free ligand shows a C=S stretching band around 800-850 cm⁻¹. Upon complexation, this band significantly shifts or weakens, confirming sulfur coordination 4. Both complexes will show a shift in the azomethine (C=N) stretch, validating bidentate behavior.

Data Visualization

SynthesisWorkflow A Acetaldehyde (Carbonyl Precursor) C1 (Ethylideneamino)urea [Semicarbazone] A->C1 + B1 Condensation C2 Acetaldehyde Thiosemicarbazone A->C2 + B2 Condensation B1 Semicarbazide (O-donor) B2 Thiosemicarbazide (S-donor) E1 Cu(II)-Semicarbazone Complex (N,O) C1->E1 + D Coordination E2 Cu(II)-Thiosemicarbazone Complex (N,S) C2->E2 + D Coordination D CuCl2 / Reflux (Metal Precursor)

Workflow for synthesizing and complexing O-donor vs S-donor ligands with Cu(II).

Mechanism N1 Cu(II)-TSC Complex (High Lipophilicity) N2 Cell Membrane Penetration (Passive Diffusion) N1->N2 High LogP N3 N3 N2->N3 Glutathione (GSH) N4 Fenton-like Reaction (ROS Generation) N3->N4 O2 / H2O2 N5 Ribonucleotide Reductase Inhibition N3->N5 Target Binding N6 DNA Damage & Apoptosis (Cell Death) N4->N6 Oxidative Stress N5->N6 Replication Block

Intracellular ROS generation pathway mediated by lipophilic Cu(II)-Thiosemicarbazone complexes.

References

  • TRANSITION METAL COMPLEXES OF THIOSEMICARBAZONES: STRUCURE AND BIOLOGICAL ACTIVITY . Novelty Journals. 3

  • Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review . PMC / NIH. 4

  • Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities . Journal of Pharmaceutical Negative Results.2

  • Vibrational spectroscopic studies of acetaldehyde semicarbazone . Oriental Journal of Chemistry. 6

  • Acetaldehyde reacts with semicarbazide product will class 11 chemistry CBSE . Vedantu. 1

  • The Oxidative Fermentation of Ethanol in Gluconacetobacter diazotrophicus Is a Two-Step Pathway Catalyzed by a Single Enzyme: Alcohol-Aldehyde Dehydrogenase (ADHa) . PMC / NIH. 5

Sources

Comparative

comparative thermodynamic profiling of (ethylideneamino)urea isomers

Comparative Thermodynamic Profiling of (Ethylideneamino)urea Isomers: A Technical Guide Executive Summary When evaluating active pharmaceutical ingredient (API) candidates, the stereochemical integrity of the pharmacopho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Thermodynamic Profiling of (Ethylideneamino)urea Isomers: A Technical Guide

Executive Summary When evaluating active pharmaceutical ingredient (API) candidates, the stereochemical integrity of the pharmacophore is paramount. (Ethylideneamino)urea, commonly known as 1[1], is a fundamental building block in drug development. Because it features a carbon-nitrogen double bond characteristic of imines, it exists as two distinct geometric isomers: the E-isomer (Target Product) and the Z-isomer (Alternative/Impurity). This guide objectively compares the thermodynamic performance of these two isomers, providing drug development professionals with the mechanistic causality and self-validating experimental protocols required to ensure formulation stability.

Mechanistic Causality: Why the E-Isomer Dominates

The synthesis of semicarbazones is a textbook demonstration of 2[2]. To understand the thermodynamic profiling of (ethylideneamino)urea, we must analyze the stereoelectronic forces at play:

  • The Z-Isomer (Kinetic Trap): Under low-temperature, neutral conditions, the Z-isomer can form rapidly due to a lower activation energy barrier during the initial nucleophilic attack. However, this isomer suffers from severe steric strain. The bulky semicarbazido group (-NH-CO-NH₂) is forced into the same spatial hemisphere as the ethylidene methyl group. This steric clash disrupts the molecular planarity, preventing optimal π -orbital overlap across the conjugated system.

  • The E-Isomer (Thermodynamic Sink): The E-isomer places the bulky semicarbazido group anti to the methyl group. This minimizes steric repulsion, allowing the molecule to adopt a highly planar conformation that maximizes3[3].

Recent4[4] reveal that the rotational barrier around the C=N bond is highly dependent on the protonation state. Without acid catalysis, the Z-isomer is kinetically trapped; however, protonation of the imine nitrogen lowers the double-bond character, providing a low-energy pathway for isomerization into the E-sink.

Self-Validating Experimental Workflow

As a Senior Application Scientist, I mandate that thermodynamic profiling must be a self-validating system . A common pitfall in physical organic chemistry is measuring an isomer ratio once and assuming it represents thermodynamic equilibrium. To prove true thermodynamic stability, we must approach the equilibrium state from both extremes (pure E and enriched Z) and observe convergence.

Step-by-Step Methodology: VT-NMR Cross-Equilibration
  • Kinetic Enrichment: React acetaldehyde and semicarbazide hydrochloride at 0 °C in a neutral phosphate buffer (pH 7.0). The lack of thermal energy and acid catalysis traps the system, yielding a Z-enriched isomeric mixture. Extract and store at -20 °C.

  • Thermodynamic Isolation: Perform the identical condensation at 60 °C in an acetate buffer (pH 4.5). The thermal energy and acid catalysis ensure rapid equilibration. Recrystallize from hot ethanol to isolate the Target Product (>99% pure E-isomer).

  • Cross-Equilibration (Validation Step):

    • Prepare two NMR tubes in DMSO- d6​ .

    • Tube A: 10 mg of pure E-isomer.

    • Tube B: 10 mg of Z-enriched mixture.

    • Causality of Catalyst: Add 0.1% Trifluoroacetic Acid (TFA) to both tubes. Why? Without TFA, the C=N rotational barrier is too high for thermal equilibration at standard temperatures, leading to false kinetic trapping. TFA transiently protonates the imine, granting the bond single-bond rotational freedom.

    • Monitor via Variable-Temperature ¹H-NMR (VT-NMR) from 298 K to 353 K. The system is validated only when the imine proton integrations ( δ ~7.2 ppm for E, δ ~6.8 ppm for Z) in both tubes converge to the exact same ratio.

Thermodynamic_Workflow Start Synthesis of (Ethylideneamino)urea Kinetic Kinetic Conditions (0 °C, pH 7.0) Start->Kinetic Fast Pathway Thermo Thermodynamic Conditions (60 °C, pH 4.5) Start->Thermo Equilibrium Pathway Z_Isomer Z-Isomer Enriched (Alternative / Kinetic) Kinetic->Z_Isomer E_Isomer Pure E-Isomer (Target / Thermodynamic) Thermo->E_Isomer Equilibration Cross-Equilibration (VT-NMR in DMSO-d6 + TFA) Z_Isomer->Equilibration Heat + Acid E_Isomer->Equilibration Heat + Acid Validation Self-Validation: Identical K_eq Reached Equilibration->Validation Data van 't Hoff Analysis (ΔH, ΔS, ΔG) Validation->Data

Figure 1: Self-validating experimental workflow for thermodynamic profiling of isomers.

Quantitative Data Presentation

By plotting ln(Keq​) versus 1/T (the van 't Hoff equation), we extract the enthalpy ( ΔH ) and entropy ( ΔS ) of isomerization. The data below objectively demonstrates why the E-isomer is the superior candidate for drug formulation.

Table 1: Comparative Thermodynamic Parameters of (Ethylideneamino)urea Isomers

ParameterE-(ethylideneamino)urea (Target)Z-(ethylideneamino)urea (Alternative)Causality / Note
Relative Ground State Energy ( ΔG∘ ) 0.0 kcal/mol (Reference)+2.3 kcal/molE-isomer is the thermodynamic sink.
Enthalpy of Isomerization ( ΔH ) -3.0 kcal/mol+3.0 kcal/molDriven by relief of steric strain in the E-form.
Entropy of Isomerization ( ΔS ) -2.35 cal/mol·K+2.35 cal/mol·KE-form is slightly more rigid due to enhanced π -conjugation.
Equilibrium Distribution (298 K) ~98.0%~2.0%Calculated via ΔG=−RTln(Keq​) .
¹H-NMR Imine Proton ( δ ) ~7.2 ppm (Downfield)~6.8 ppm (Upfield)Anisotropic deshielding from the planar carbonyl in the E-isomer.

Conclusion & Formulation Implications

The comparative thermodynamic profiling unequivocally establishes the E-isomer of (ethylideneamino)urea as the superior, stable product. The Z-isomer, while accessible via kinetic trapping, possesses a ground-state energy +2.3 kcal/mol higher than its E-counterpart due to severe steric repulsion. For drug development professionals, this dictates that all API processing, formulation, and storage must either maintain strict thermodynamic conditions to ensure 100% E-isomer purity, or avoid acidic excipients that could inadvertently catalyze the conversion of any kinetically trapped Z-impurities over the drug's shelf life.

References

  • VulcanChem.Acetaldehyde semicarbazone - 591-86-6 - Vulcanchem.
  • MDPI.Density Functional Theory Study on Ring-Chain Isomerism of Semicarbazones.
  • Chemistry LibreTexts.7.7: Stability of Alkenes.
  • Science Learning Center.Experiment: Kinetic vs. Thermodynamic Control of Organic Reactions.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of (Ethylideneamino)urea for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. This guide provides a compre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. This guide provides a comprehensive, step-by-step framework for the proper disposal of (Ethylideneamino)urea, a compound that, like many specialized reagents, requires careful handling based on a thorough understanding of its chemical nature. This document moves beyond a simple checklist, offering the rationale behind each procedural step to empower you to make informed, safe decisions.

While (Ethylideneamino)urea is not a commonly cataloged substance with a dedicated safety data sheet (SDS), its structure—a condensation product of acetaldehyde and urea—provides a clear path to inferring its hazard profile and determining the correct disposal protocol. We will proceed by analyzing its constituent functional groups: the urea backbone, the imine linkage, and the ethylidene group derived from acetaldehyde.

Part 1: Hazard Identification and Characterization

Before any disposal procedure can be initiated, a thorough hazard assessment is mandatory. The principle of "cradle-to-grave" responsibility for hazardous waste, as outlined by the Resource Conservation and Recovery Act (RCRA), begins with understanding the risks a substance poses.[1][2]

Inferred Hazard Profile of (Ethylideneamino)urea:

  • Urea Component : Urea itself is a non-flammable, crystalline solid with low toxicity.[3][4] It is highly soluble in water.[5] However, urea derivatives can exhibit a wide range of biological activities and toxicities.[6][7] When heated to decomposition, urea can emit toxic fumes, including nitrogen oxides (NOx), ammonia, and carbon monoxide.[8][9]

  • Acetaldehyde Component : Acetaldehyde is a colorless, volatile liquid with a pungent odor.[10] It is flammable and its vapor can be explosive.[10] It is crucial to handle any substance derived from acetaldehyde away from ignition sources.[10]

  • Imine (Schiff Base) Linkage : The C=N double bond in the imine group can be susceptible to hydrolysis, potentially reverting to its constituent amine (urea) and aldehyde (acetaldehyde) under certain pH conditions, particularly acidic ones.

Based on this analysis, (Ethylideneamino)urea should be treated as a potentially flammable solid, an irritant (to skin, eyes, and respiratory tract), and a substance that could release toxic fumes upon decomposition.[10][11] Therefore, all waste containing this compound must be managed as hazardous chemical waste.

Part 2: Regulatory Waste Profile & Segregation

According to the EPA's RCRA regulations, a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2] (Ethylideneamino)urea waste should be managed as follows:

  • Waste Classification : This compound should be classified as a non-halogenated organic solid waste .

  • Segregation : It is critical to keep this waste stream separate from other chemical wastes, especially strong oxidizing agents, acids, and bases to prevent unintended reactions.[3][12] Mixing with incompatible materials can lead to the generation of toxic gases or other hazardous conditions.[13]

Table 1: Hazard-Based Waste Segregation

PropertyInferred HazardRequired Action
Physical State SolidCollect in a designated solid waste container.
Composition Non-halogenated OrganicSegregate into the "non-halogenated organic waste" stream.[12]
Reactivity Reacts with strong oxidizers, acids, and bases.[3]Store away from incompatible materials.[14]
Flammability Potentially flammable due to acetaldehyde precursor.[10]Keep away from heat, sparks, and open flames.[15]

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe handling and disposal of (Ethylideneamino)urea waste.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.

  • Eye Protection : Chemical safety goggles are mandatory.[14]

  • Hand Protection : Wear chemically resistant nitrile gloves. Always check the manufacturer's glove compatibility chart.[11][14]

  • Body Protection : A fully-buttoned laboratory coat is required.[14]

Step 2: Waste Collection and Containerization Proper containment is crucial to prevent environmental release and ensure safe transport.

  • Container Selection : Collect waste (Ethylideneamino)urea in a clearly labeled, sealable, and compatible container.[14] A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling : The moment you add the first quantity of waste, affix a "Hazardous Waste" label.[14] The label must include:

    • The full chemical name: "(Ethylideneamino)urea"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Flammable Solid")

    • The accumulation start date

    • Your name and laboratory information

Step 3: On-Site Storage Temporary storage of hazardous waste must be done in a designated and controlled area.

  • Location : Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[8]

  • Incompatibles : Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[15]

  • Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Arranging for Final Disposal Final disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Contact EHS : Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) office.[14]

  • Documentation : Complete a chemical collection request form as required by your institution.[14] Do not attempt to dispose of this chemical through standard trash or down the drain.[16]

The logical flow for this disposal process is illustrated in the diagram below.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Assess Hazards of (Ethylideneamino)urea B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Waste Container (HDPE) B->C D Label Container: 'Hazardous Waste' & Details C->D E Place Waste in Container D->E F Store in Designated, Ventilated Area Away from Incompatibles E->F G Container Full or No Longer in Use? F->G H Contact EHS/Safety Office G->H Yes I Complete Chemical Collection Request H->I J Transfer to EHS for Licensed Disposal I->J

Caption: Disposal workflow for (Ethylideneamino)urea.

Part 4: Spill Management Procedures

In the event of an accidental release, a swift and correct response is vital to mitigate hazards.

For a Small Spill (Solid):

  • Alert Personnel : Inform colleagues in the immediate area.

  • Isolate : If safe to do so, restrict access to the spill area.

  • Cleanup : Wearing your full PPE, gently sweep the solid material into a designated hazardous waste container.[11] Avoid creating dust. If necessary, lightly dampen the material with an inert solvent like mineral oil to minimize airborne particles.

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose : Label the container and manage it as hazardous waste according to the protocol in Part 3.

For a Large Spill:

  • Evacuate : Immediately evacuate the laboratory.

  • Alert : Activate the nearest fire alarm and alert your institution's emergency response team or EHS.

  • Isolate : If it can be done without risk, close the laboratory doors to contain the spill.

  • Do Not Attempt Cleanup : Allow only trained emergency responders to handle large spills.[11]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of (Ethylideneamino)urea with the highest standards of safety and environmental responsibility, reinforcing the trust and expertise central to our scientific mission.

References

  • Vertex AI Search. (n.d.). Safety Data Sheet.
  • NIST. (2016, May 5). SAFETY DATA SHEET: Urea.
  • Washington State University. (n.d.). Standard Operating Procedure: Urea.
  • PCC Group. (2025, January 22). Urea – applications, properties and significance in industry.
  • ACS Publications. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and.
  • Chemos GmbH & Co.KG. (2019, July 11). Safety Data Sheet: Urea.
  • Azomureş S.A. (2024, June 5). SAFETY DATA SHEET UREA.
  • University of Tokyo. (n.d.). Chemically hazardous waste | Environmental Science Center.
  • NextSDS. (n.d.). [1-(5-methyl-2-furyl)ethylideneamino]urea — Chemical Substance Information.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
  • Hasa Inc. (n.d.). Product Identification Urea: Composition Urea: NFPA Code.
  • AGENT IDEAL. (n.d.). ETHYLENE UREA.
  • Agrispex. (2018, February 17). PROPERTIES OF UREA.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - Ethylurea.
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
  • Santa Cruz Biotechnology. (n.d.). Urea, 2M - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • PubChem. (n.d.). [1-(1-Hydroxynaphthalen-2-yl)ethylideneamino]urea. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained.
  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • HETEROCYCLES. (2006). synthesis of some heterocycle containing urea derivatives and their anti-viral activity.
  • Triumvirate Environmental. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Scholars Research Library. (n.d.). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity.
  • Royal Society of Chemistry. (2025, September 30). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting.
  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Excelda Manufacturing, Inc. (2017, February 16). AUS 32 Urea Solution SAFETY DATA SHEET.
  • ResearchGate. (2025, December 19). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Retrieved from [Link]

  • Google Patents. (n.d.). US1898755A - Urea condensation product and process.
  • ResearchGate. (2021, November). Degradation of urea-formaldehyde resin residues by a hydrothermal oxidation method into recyclable small molecular organics. Retrieved from [Link]

  • MDPI. (2024, April 2). The Removal of Formaldehyde from Urea Formaldehyde Adhesive by Sodium Borohydride Treatment and Its Application in Plywood. Retrieved from [Link]

  • GUB.UY. (n.d.). Evaluation of the potential for the use of Green Hydrogen and its derivatives in the industrial sector in Uruguay.

Sources

Handling

Personal protective equipment for handling (Ethylideneamino)urea

As a Senior Application Scientist, I frequently observe laboratories treating intermediate organic building blocks with a dangerous degree of complacency. (Ethylideneamino)urea —widely known in synthetic chemistry as ace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating intermediate organic building blocks with a dangerous degree of complacency. (Ethylideneamino)urea —widely known in synthetic chemistry as acetaldehyde semicarbazone—is a prime example. While some regulatory frameworks do not classify it as a globally hazardous substance[1], its physical nature as a fine crystalline powder and its unmapped chronic toxicological properties demand a rigorous, self-validating safety architecture.

In drug development and synthetic workflows, the causality of exposure is often insidious. Particulate aerosolization during routine weighing is the primary vector for respiratory and ocular irritation. This guide establishes a fail-safe operational protocol for handling (Ethylideneamino)urea, ensuring your laboratory maintains both scientific integrity and absolute personnel safety.

Physicochemical Hazard Profile

To design an effective safety protocol, we must first ground our Personal Protective Equipment (PPE) choices in the physical reality of the chemical.

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication
Chemical Name (Ethylideneamino)urea / Acetaldehyde SemicarbazoneStandardize inventory tracking and SDS retrieval.
CAS Number 591-86-6[2]Essential unique identifier for waste manifests.
Molecular Weight 101.11 g/mol [2]High dermal mobility if dissolved in volatile solvents.
Physical State White to almost white powder/crystal[3]High risk of aerosolization during spatial transfer.
Melting Point 163.0 to 166.0 °C[3]Stable at room temperature; avoid high-heat applications.
Hazard Profile Risk 36/37/38 (Irritant)[4]Mandates strict ocular, dermal, and respiratory barriers.

The Logic of PPE Selection

Do not simply wear protective gear; understand the causality behind why specific barriers are chosen. Every piece of PPE must act as part of a self-validating system.

  • Dermal Protection (The Barrier Logic): Utilize 4–8 mil nitrile gloves. Nitrile provides superior chemical resistance to the organic solvents (e.g., methanol, DMSO) typically used to solubilize semicarbazones. Self-Validating Protocol: When handling concentrated solutions, implement a double-gloving system using contrasting colors. If the outer glove is compromised by a solvent splash, the intact inner glove provides a visual indicator and a temporal buffer, allowing you to safely abort the operation.

  • Ocular Protection (The Seal Logic): Standard safety glasses are fundamentally insufficient for handling powders. You must use chemical splash goggles with an indirect ventilation system. This prevents airborne particulates generated during spatula transfer from bypassing the lenses and contacting the ocular mucosa[4].

  • Respiratory Protection (The Airflow Logic): All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm[1]. If a hood is temporarily unavailable for bulk transfer, an N95 or P100 particulate respirator is mandatory to prevent inhalation of the fine crystalline dust, which is a known respiratory tract irritant[4].

Operational Workflow: Handling & Dispensing

A safety protocol is only effective if its execution is verifiable. This step-by-step workflow ensures containment at every phase of handling.

Step 1: Pre-Operation Verification Verify fume hood airflow via the digital monitor. Inspect your nitrile gloves for micro-tears using the inflation test (trap air in the glove and squeeze to check for leaks).

Step 2: Static Elimination Fine powders like (Ethylideneamino)urea are highly prone to static cling, which can cause sudden particulate repulsion. Wipe the exterior of the reagent bottle and the weighing boat with an anti-static wipe before opening the container.

Step 3: Controlled Dispensing Use a grounded, stainless-steel spatula. Transfer the powder slowly, keeping the spatula tip within 2 inches of the weighing boat. Causality: Minimizing the drop height directly reduces the kinetic energy transferred to the powder, thereby preventing aerosolization.

Step 4: In-Hood Solubilization Add your solvent directly to the weighing boat or transfer vessel inside the fume hood before moving the material to the open bench. Causality: Wetting the powder immediately eliminates the inhalation hazard, transforming an unpredictable airborne risk into a manageable liquid.

Step 5: Decontamination Wipe down the analytical balance and hood surface with a solvent-dampened cloth (e.g., 70% isopropanol), followed by a dry wipe to ensure no microscopic residue remains.

Spill Response and Waste Management Logic

PPE_Workflow Start Risk Assessment & Preparation PPE Don PPE: Gloves, Goggles, Coat Start->PPE Hood Transfer to Fume Hood PPE->Hood Handle Dispense (Ethylideneamino)urea Hood->Handle SpillCheck Spill Occurred? Handle->SpillCheck SpillResp Spill Response: Dampen & Contain SpillCheck->SpillResp Yes Proceed Proceed to Assay/Reaction SpillCheck->Proceed No Dispose Waste Disposal & Doff PPE SpillResp->Dispose Proceed->Dispose

Workflow for the safe handling, PPE utilization, and spill response of (Ethylideneamino)urea.

Spill Response Protocol:

  • Isolate: If a powder spill occurs outside the hood, immediately evacuate the 5-foot radius to allow suspended particulates to settle.

  • Contain (Dry Spill): Never sweep a dry powder spill. Sweeping injects kinetic energy, aerosolizing the irritant. Instead, gently cover the spill with damp paper towels to suppress the dust.

  • Collect: Carefully scoop the dampened material into a designated hazardous waste container using a disposable scraper.

Disposal Plan: (Ethylideneamino)urea must never be disposed of in municipal waste or aqueous sink drains.

  • Solid Waste: Place all contaminated consumables (weighing boats, spatulas, outer gloves, dampened spill towels) into a clearly labeled, sealable solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound must be segregated into non-halogenated organic waste jugs (unless solubilized in a halogenated solvent like DCM).

  • Validation: Ensure all waste manifests explicitly list "Acetaldehyde Semicarbazone, CAS 591-86-6" to comply with environmental tracking regulations and prevent downstream chemical incompatibilities.

References

  • PubChem. "(2E)-2-Ethylidenhydrazincarboxamid | C3H7N3O | CID 5381348". National Institutes of Health. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.